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  • Product: 6-Nitro-4H-3,1-benzoxazin-4-one
  • CAS: 63285-87-0

Core Science & Biosynthesis

Foundational

The Strategic Utility of 6-Nitro-4H-3,1-benzoxazin-4-one in Contemporary Organic Synthesis: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals Executive Summary In the landscape of modern medicinal chemistry and synthetic methodology, the strategic selection of building blocks is paramount to the e...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

In the landscape of modern medicinal chemistry and synthetic methodology, the strategic selection of building blocks is paramount to the efficient construction of complex molecular architectures with desired biological functions. Among these, the 6-nitro-4H-3,1-benzoxazin-4-one scaffold has emerged as a highly versatile and reactive intermediate. The presence of the electron-withdrawing nitro group at the 6-position not only modulates the electronic properties of the heterocyclic system but also serves as a synthetic handle for further functionalization. This guide provides an in-depth exploration of the synthesis, reactivity, and application of 6-nitro-4H-3,1-benzoxazin-4-one, offering field-proven insights and detailed protocols for its effective utilization in the synthesis of novel bioactive compounds, particularly substituted quinazolinones with notable therapeutic potential.

Introduction: The Significance of the 6-Nitro-4H-3,1-benzoxazin-4-one Core

The 4H-3,1-benzoxazin-4-one ring system is a privileged scaffold in organic synthesis, primarily due to its inherent reactivity towards a wide array of nucleophiles. This reactivity stems from the strained lactone-like character of the oxazinone ring, making the C4 carbonyl group susceptible to nucleophilic attack and subsequent ring-opening. The strategic incorporation of a nitro group at the C6 position profoundly influences this reactivity profile.

The electron-withdrawing nature of the nitro moiety enhances the electrophilicity of the benzoxazinone core, thereby increasing its susceptibility to nucleophilic attack. This heightened reactivity allows for milder reaction conditions and often leads to higher yields in subsequent transformations. Furthermore, the nitro group itself is a versatile functional group that can be readily reduced to an amino group, providing a key vector for further molecular diversification and the introduction of a wide range of substituents. This dual functionality makes 6-nitro-4H-3,1-benzoxazin-4-one a powerful tool in the construction of libraries of complex heterocyclic compounds for drug discovery and development. Benzoxazinone derivatives and their subsequent products, such as quinazolinones, are known to possess a broad spectrum of biological activities including anticancer, antimicrobial, and anti-inflammatory properties[1][2].

Synthesis of the Precursor: 2-Amino-5-nitrobenzoic Acid

The primary starting material for the synthesis of 6-nitro-4H-3,1-benzoxazin-4-one is 2-amino-5-nitrobenzoic acid. An efficient and reliable synthesis of this precursor is therefore a critical first step. A common and effective laboratory-scale synthesis begins with the nitration of N-acetylanthranilic acid, followed by hydrolysis.

The initial acetylation of the amino group in anthranilic acid serves a dual purpose: it protects the amino group from oxidation during the nitration step and directs the incoming nitro group to the desired position (para to the amino group)[3].

Experimental Protocol: Synthesis of 2-Amino-5-nitrobenzoic Acid from Anthranilic Acid [3]

Step 1: Acetylation of Anthranilic Acid

  • In a 150 mL four-necked flask equipped with a reflux condenser, add 6.8 g (0.05 mol) of anthranilic acid and 45 g (0.44 mol) of acetic anhydride.

  • Heat the mixture to 60 °C and add 3 mL of hydrochloric acid. The temperature will spontaneously rise to approximately 70 °C.

  • After the initial exotherm subsides, continue to stir the reaction mixture at this temperature for 30 minutes.

  • Cool the mixture in an ice bath to induce crystallization of N-acetylanthranilic acid.

  • Collect the solid by vacuum filtration, wash with cold water, and dry.

Step 2: Nitration of N-Acetylanthranilic Acid

  • In a 250 mL four-necked flask, prepare a mixture of 38.4 g of sulfuric acid and 20 mL of glacial acetic acid, and cool it to room temperature.

  • With stirring, add 9 g (0.05 mol) of dry N-acetylanthranilic acid.

  • After 30 minutes, cool the mixture to 9 °C.

  • Slowly add a pre-cooled mixture of 4.8 g of nitric acid and 9.6 g of sulfuric acid, maintaining the temperature below 10 °C using an ice-water bath.

  • After the addition is complete, allow the mixture to slowly warm to room temperature and stir for 3 hours.

  • Pour the reaction mixture into 200 mL of ice water to precipitate the solid 5-nitro-N-acetyl-o-aminobenzoic acid. Let it stand overnight.

  • Collect the precipitate by vacuum filtration and wash thoroughly with cold water.

Step 3: Hydrolysis of 5-Nitro-N-acetyl-o-aminobenzoic Acid

  • In a 250 mL four-necked flask, place 7.5 g (0.0335 mol) of the 5-nitro-N-acetyl-o-aminobenzoic acid obtained in the previous step, 25 mL of absolute ethanol, and 100 mL of 6 mol/L hydrochloric acid.

  • Reflux the mixture at 81 °C for 1.5 hours.

  • Cool the mixture, and collect the precipitated 2-amino-5-nitrobenzoic acid by vacuum filtration.

  • Wash the product twice with water and dry.

Synthesis of 2-Substituted-6-nitro-4H-3,1-benzoxazin-4-ones

The most direct route to 2-substituted-6-nitro-4H-3,1-benzoxazin-4-ones involves the cyclization of the corresponding N-acyl-2-amino-5-nitrobenzoic acid, which is typically formed in situ. The choice of the acylating agent determines the substituent at the 2-position of the benzoxazinone ring.

Synthesis of 2-Methyl-6-nitro-4H-3,1-benzoxazin-4-one

The reaction of 2-amino-5-nitrobenzoic acid with acetic anhydride is a straightforward and high-yielding method for the preparation of 2-methyl-6-nitro-4H-3,1-benzoxazin-4-one. The acetic anhydride serves as both the acetylating agent and the dehydrating agent for the cyclization.

Experimental Protocol: Synthesis of 2-Methyl-6-nitro-4H-3,1-benzoxazin-4-one [1]

  • In a round-bottomed flask, suspend 2-amino-5-nitrobenzoic acid (0.01 mol) in acetic anhydride (20 mL).

  • Reflux the reaction mixture for 3 hours. The progress of the reaction can be monitored by thin-layer chromatography.

  • After completion, cool the reaction mixture to room temperature and pour it into a beaker containing crushed ice with vigorous stirring.

  • The precipitated light yellow crystals of 2-methyl-6-nitro-4H-3,1-benzoxazin-4-one are collected by vacuum filtration.

  • Wash the solid with cold water until the filtrate is neutral and then dry.

  • The crude product can be recrystallized from ethanol to afford the pure compound.

Synthesis of 2-Phenyl-6-nitro-4H-3,1-benzoxazin-4-one

For the introduction of an aryl substituent at the 2-position, an aroyl chloride is typically used in the presence of a base like pyridine. The pyridine acts as a catalyst and an acid scavenger.

Experimental Protocol: Synthesis of 2-Phenyl-6-nitro-4H-3,1-benzoxazin-4-one (adapted from[4])

  • Dissolve 2-amino-5-nitrobenzoic acid (0.01 mol) in anhydrous pyridine (30 mL) in a round-bottomed flask.

  • To this solution, add benzoyl chloride (0.01 mol) dropwise with stirring at room temperature.

  • After the addition is complete, heat the reaction mixture to reflux for 2 hours.

  • Cool the reaction mixture and pour it into a mixture of ice and concentrated hydrochloric acid to precipitate the product.

  • Collect the solid by vacuum filtration, wash thoroughly with cold water, and dry.

  • Recrystallize the crude product from a suitable solvent such as ethanol or acetic acid.

Reactivity and Synthetic Applications

The primary synthetic utility of 6-nitro-4H-3,1-benzoxazin-4-one lies in its reaction with nitrogen nucleophiles to generate a diverse range of quinazolinone derivatives. The reaction proceeds via a nucleophilic attack at the C4 carbonyl, leading to ring opening, followed by an intramolecular cyclization with the elimination of water.

reaction_mechanism benzoxazinone 6-Nitro-4H-3,1-benzoxazin-4-one intermediate Ring-Opened Intermediate (N-Acyl-2-amino-5-nitrobenzamide) benzoxazinone->intermediate Nucleophilic Attack nucleophile R-NH2 (Amine) nucleophile->intermediate quinazolinone 2-Substituted-6-nitro- quinazolin-4(3H)-one intermediate->quinazolinone Cyclization (-H2O)

Caption: General reaction mechanism for the synthesis of quinazolinones.

Synthesis of 2,3-Disubstituted-6-nitroquinazolin-4(3H)-ones

The reaction of a 2-substituted-6-nitro-4H-3,1-benzoxazin-4-one with a primary amine leads to the formation of a 2,3-disubstituted-6-nitroquinazolin-4(3H)-one. This reaction is a cornerstone of the synthetic utility of the title compound.

Experimental Protocol: General Procedure for the Synthesis of 2,3-Disubstituted-6-nitroquinazolin-4(3H)-ones (adapted from[5][6])

  • In a round-bottomed flask, dissolve or suspend the 2-substituted-6-nitro-4H-3,1-benzoxazin-4-one (1 equivalent) in a suitable solvent such as glacial acetic acid, toluene, or ethanol.

  • Add the desired primary amine (1-1.2 equivalents).

  • Reflux the reaction mixture for a period of 2 to 8 hours, monitoring the reaction progress by TLC.

  • Upon completion, cool the reaction mixture to room temperature.

  • If a precipitate forms, collect it by vacuum filtration. If not, the solvent is removed under reduced pressure.

  • The crude product is then purified by recrystallization from an appropriate solvent or by column chromatography.

Table 1: Examples of 2,3-Disubstituted-6-nitroquinazolin-4(3H)-ones Synthesized from 6-Nitro-4H-3,1-benzoxazin-4-one

2-SubstituentAmine3-SubstituentSolventYield (%)Reference
MethylAnilinePhenylAcetic AcidHigh[5]
MethylBenzylamineBenzylTolueneHigh[5]
PhenylHydrazineAminoEthanolGood[7]
PhenylVarious AnilinesSubstituted PhenylPyridine60-80[6]
Application in the Synthesis of Bioactive Molecules

The 6-nitroquinazolinone scaffold is a key component in a number of biologically active molecules, particularly in the realm of oncology and infectious diseases. The 6-nitro group is often a precursor to a 6-amino group, which can be further functionalized to modulate the pharmacological properties of the molecule.

Case Study: Synthesis of EGFR Inhibitors

The quinazoline core is a well-established pharmacophore for the inhibition of epidermal growth factor receptor (EGFR), a key target in cancer therapy. Several potent EGFR inhibitors feature a 6-substituted quinazoline skeleton. The synthesis of new 6-nitro-4-substituted quinazoline derivatives has been reported, and these compounds have shown promising EGFR inhibitory activity[6]. The general synthetic strategy involves the reaction of 4-chloro-6-nitroquinazoline with various anilines. The 4-chloro-6-nitroquinazoline itself can be prepared from the corresponding 6-nitroquinazolin-4(3H)-one, which is accessible from 6-nitro-4H-3,1-benzoxazin-4-one.

egfr_synthesis benzoxazinone 6-Nitro-4H-3,1- benzoxazin-4-one quinazolinone 6-Nitroquinazolin- 4(3H)-one benzoxazinone->quinazolinone NH3 chloroquinazoline 4-Chloro-6-nitro- quinazoline quinazolinone->chloroquinazoline SOCl2 or POCl3 egfr_inhibitor 6-Nitro-4-(arylamino)- quinazoline (EGFR Inhibitor) chloroquinazoline->egfr_inhibitor Ar-NH2

Caption: Synthetic pathway to 6-nitro-quinazoline-based EGFR inhibitors.

This synthetic versatility highlights the importance of 6-nitro-4H-3,1-benzoxazin-4-one as a key starting material in the development of targeted cancer therapeutics.

Antimicrobial Agents

The 6-nitroquinazolinone scaffold has also been explored for its antimicrobial properties. Studies have shown that 6-nitro-3(H)-quinazolin-4-one exhibits remarkable antibacterial activity against both Gram-positive (Bacillus subtilis, Staphylococcus aureus) and Gram-negative (Escherichia coli) bacteria[8]. The synthesis of these compounds often proceeds through the corresponding 6-nitro-4H-3,1-benzoxazin-4-one intermediate.

Characterization

The structural elucidation of 6-nitro-4H-3,1-benzoxazin-4-one and its derivatives is typically achieved through a combination of spectroscopic techniques.

  • ¹H and ¹³C NMR Spectroscopy: The proton and carbon nuclear magnetic resonance spectra provide detailed information about the molecular framework. The aromatic protons of the 6-nitro-benzoxazinone ring system exhibit characteristic splitting patterns and chemical shifts influenced by the nitro group. The chemical shifts of the carbonyl carbon (C4) and the C2 carbon are also diagnostic[9][10].

  • Infrared (IR) Spectroscopy: The IR spectrum will show characteristic absorption bands for the carbonyl group of the oxazinone ring (typically around 1760-1780 cm⁻¹), the C=N bond (around 1620-1640 cm⁻¹), and the symmetric and asymmetric stretching vibrations of the nitro group (around 1520-1560 cm⁻¹ and 1340-1380 cm⁻¹, respectively).

  • Mass Spectrometry (MS): Mass spectrometry is used to determine the molecular weight of the compound and to gain insights into its fragmentation pattern, which can further confirm the structure.

Conclusion

6-Nitro-4H-3,1-benzoxazin-4-one is a valuable and versatile building block in modern organic synthesis. Its straightforward preparation, coupled with the activating effect of the nitro group, makes it an excellent precursor for the synthesis of a wide variety of heterocyclic compounds, most notably 6-nitroquinazolin-4(3H)-ones. The synthetic utility of this scaffold is further enhanced by the potential for subsequent modification of the nitro group. As demonstrated in the synthesis of potent EGFR inhibitors and antimicrobial agents, 6-nitro-4H-3,1-benzoxazin-4-one provides a reliable and efficient entry point to biologically relevant molecular architectures. For researchers and professionals in drug development, a thorough understanding of the chemistry of this building block opens up numerous possibilities for the design and synthesis of novel therapeutic agents.

References

  • Ziyadullaev, M., Karimov, R., Eshboev, F., & Azimova, S. (2023). Synthesis of 6-Substituted 3(H)-Quinazolin-4-Ones and Their Antimicrobial Activity. Pharmaceutical Chemistry Journal, 57(3), 380-385.
  • Al-Tel, T. H., Al-Qawasmeh, R. A., & Zaarour, R. H. (2011). Synthesis of some new 2,3-disubstituted-4(3H)quinazolinone derivatives. Journal of the Serbian Chemical Society, 76(10), 1361-1370.
  • Eshboev, F., Ziyadullaev, M., & Azimova, S. (2023). Synthesis of 6-Substituted 3(H)-Quinazolin-4-Ones and Their Antimicrobial Activity. Pharmaceutical Chemistry Journal, 57(3), 380-385.
  • Nefisath, P., Vishwanatha, P., & Sudhakar, Y. N. (2018). Synthesis and Characterization of Benzoxazinone Derivatives. Mapana Journal of Sciences, 17(2), 47-51.
  • Farag, A. B., Othman, A. H., El-Ashrey, M. K., Abbas, S. E.-S., & Elwaie, T. A. (2024). New 6-nitro-4-substituted quinazoline derivatives targeting epidermal growth factor receptor: design, synthesis and in vitro anticancer studies. Future Medicinal Chemistry.
  • Eissa, A. A. M. (2013). Synthesis and Reactivity of 6-Iodo-4H-3,1-Benzoxazin-4-one Towards Nitrogen Nucleophiles and Their Antimicrobial Activities. Chemical and Process Engineering Research, 15, 20-30.
  • Sonigara, B. S., & Ranawat, M. S. (2019). Synthesis and Screening of some benzoxazinone derivatives. Journal of Drug Delivery and Therapeutics, 9(6), 11-14.
  • Heller, G., & Fiesselmann, H. (1902). Ueber α-Benzoyl-o-aminobenzoesäure und ihre Umwandlungsproducte. Justus Liebigs Annalen der Chemie, 324(1-2), 118-143.
  • Bolotin, P. A., et al. (1965). Zhurnal Obshchei Khimii, 35, 1345.
  • Shariat, M., & Abdollahi, S. (2013). An efficient one-pot synthesis of 2-substituted 4H-3, 1-benzoxazin-4-one derivatives using cyanuric chloride/DMF as a cyclizing agent. Journal of the Brazilian Chemical Society, 24, 1184-1189.
  • Putra, D. P., et al. (2018). Synthesis of 2-phenyl-4H-benzo[d][8]oxazin-4-one and Their Biological Activity Against A549 Cancer Cell Line through Methionyl-tRNA Synthetase Inhibition Approach on in-silico Studies. Indonesian Journal of Cancer Chemoprevention, 9(1), 23-29.

  • El-Gohary, N. S., & Shaaban, M. I. (2022). EGFR inhibitors synthesis and biological assessment. Drug Design, Development and Therapy, 16, 1533–1553.
  • Abdollahi, S., & Shariat, M. (2005).
  • Honda, T., Terao, T., Aono, H., & Ban, M. (2009). Synthesis of novel 1,4-benzoxazin-3-one derivatives as inhibitors against tyrosine kinases. Bioorganic & Medicinal Chemistry, 17(2), 699-708.
  • Osborne, A. G., & Goolamali, Z. (2000). 1H and 13C NMR spectral studies of some 4H-3,1-benzoxazin-4-ones and their 2-acylaminobenzoic acid precursors. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 56(6), 1079-1100.
  • ResearchGate. (n.d.). 1H and 13C NMR for the Profiling of Natural Product Extracts: Theory and Applications. Retrieved from [Link]

Sources

Exploratory

CAS number and properties of 6-Nitro-2H-1,4-benzoxazin-3(4H)-one

Technical Monograph: 6-Nitro-2H-1,4-benzoxazin-3(4H)-one Abstract This technical guide provides a comprehensive analysis of 6-Nitro-2H-1,4-benzoxazin-3(4H)-one (CAS: 81721-87-1), a critical heterocyclic scaffold in medic...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Monograph: 6-Nitro-2H-1,4-benzoxazin-3(4H)-one

Abstract This technical guide provides a comprehensive analysis of 6-Nitro-2H-1,4-benzoxazin-3(4H)-one (CAS: 81721-87-1), a critical heterocyclic scaffold in medicinal chemistry.[1] Characterized by its fused benzene-oxazine ring system and a reactive nitro group, this compound serves as a versatile intermediate for synthesizing bioactive agents, including potential anti-inflammatory, antifungal, and neuroprotective drugs.[2] This document details its physicochemical properties, validated synthetic protocols, structural characterization, and downstream reactivity profiles, designed for application scientists and drug developers.[2]

[2][3][4][5][6][7][8]

Core Identity

  • CAS Number: 81721-87-1[1][3][4][5]

  • IUPAC Name: 6-Nitro-2H-1,4-benzoxazin-3(4H)-one[1][6][3]

  • Synonyms: 6-Nitro-3-oxo-3,4-dihydro-2H-1,4-benzoxazine; 6-Nitro-4H-benzo[1,4]oxazin-3-one.[1][5]

  • Molecular Formula: Cngcontent-ng-c747876706="" _nghost-ng-c4038370108="" class="inline ng-star-inserted">

    
    H
    
    
    
    N
    
    
    O
    
    
    [1][3][5][7]
  • Molecular Weight: 194.14 g/mol [1][5]

Physicochemical Properties Table

PropertyValueContext/Notes
Appearance Yellow to Orange PowderCharacteristic of nitro-aromatics.[1][5]
Melting Point 236–240 °CHigh crystallinity due to H-bonding (amide) and dipole interactions [1, 2].[1][5]
Solubility DMSO, DMF (High); Methanol (Moderate)Poor solubility in non-polar solvents (Hexane, Et2O).[2]
pKa (NH) ~10.5 (Predicted)Weakly acidic amide proton, deprotonatable by weak bases (e.g., K2CO3).[2]
Electronic Character Electron-deficient aromatic ringNitro group at C6 deactivates the ring towards electrophilic substitution but activates N-H for alkylation.[1][5]

Synthetic Pathways & Causality[2][10]

The synthesis of 6-Nitro-2H-1,4-benzoxazin-3(4H)-one is primarily achieved through two distinct strategies: Direct Nitration of the parent scaffold or Cyclization of pre-functionalized precursors.[1][5]

Strategy A: Electrophilic Aromatic Substitution (Direct Nitration)

This method is preferred for bulk synthesis when the parent benzoxazinone is available.[5] The reaction is regioselective for the 6-position due to the directing effects of the heterocyclic ring oxygen (para-director) and the amide nitrogen (meta-director to the fused ring positions).

  • Mechanism: The oxygen atom at position 1 donates electron density to the benzene ring, activating the para position (C6) and ortho position (C8).[2] However, steric hindrance and electronic synergy favor the C6 position [3].[2][5]

  • Reagents: Fuming Nitric Acid (HNO

    
    ), Sulfuric Acid (H
    
    
    
    SO
    
    
    ).[2]
Strategy B: Cyclization (De Novo Synthesis)

Used when specific isotopic labeling or sensitive substituents are required.[1][5]

  • Precursors: 2-Amino-5-nitrophenol and Chloroacetyl chloride.[1][5]

  • Mechanism: Acylation of the amine followed by intramolecular O-alkylation under basic conditions.[1][5]

Visualization: Synthetic Workflows

SynthesisPathways Precursor1 2H-1,4-Benzoxazin-3(4H)-one (Parent Scaffold) Reagents1 HNO3 / H2SO4 (Nitration) Precursor1->Reagents1 Target 6-Nitro-2H-1,4-benzoxazin-3(4H)-one (CAS: 81721-87-1) Reagents1->Target Regioselective (C6) Precursor2 2-Amino-5-nitrophenol Reagents2 Chloroacetyl Chloride Base (e.g., K2CO3) Precursor2->Reagents2 Intermediate N-(2-hydroxy-4-nitrophenyl) -2-chloroacetamide Reagents2->Intermediate Acylation Intermediate->Target Cyclization (Intramolecular SN2)

Figure 1: Dual synthetic pathways yielding the 6-nitro derivative via direct nitration or cyclization.[1]

Detailed Experimental Protocol

Protocol: Direct Nitration of 2H-1,4-Benzoxazin-3(4H)-one Rationale: This protocol maximizes yield while managing the exothermicity of nitration.[1]

Materials:

  • 2H-1,4-Benzoxazin-3(4H)-one (10.0 mmol)[1]

  • Sulfuric acid (H

    
    SO
    
    
    
    ), conc. (10 mL)
  • Nitric acid (HNO

    
    ), fuming (1.2 eq)[2]
    
  • Ice/Water bath[1][5]

Step-by-Step Methodology:

  • Solubilization: In a round-bottom flask equipped with a magnetic stir bar, dissolve the parent benzoxazinone in concentrated H

    
    SO
    
    
    
    at 0–5 °C. Critical: Maintain temperature below 5 °C to prevent over-nitration or ring oxidation.[1][5]
  • Addition: Dropwise add fuming HNO

    
     over 20 minutes. The solution will darken; monitor internal temperature strictly.[1][5]
    
  • Reaction: Allow the mixture to stir at 0 °C for 1 hour, then slowly warm to room temperature (25 °C) over 2 hours.

  • Quenching: Pour the reaction mixture slowly onto 100 g of crushed ice with vigorous stirring. The product will precipitate as a yellow solid.[1][5]

  • Isolation: Filter the precipitate using a sintered glass funnel. Wash copiously with cold water until the filtrate is neutral (pH ~7).[5]

  • Purification: Recrystallize from Ethanol or Acetic Acid to yield yellow needles.

  • Validation: Verify Melting Point (Target: 236–240 °C) and TLC (Mobile phase: EtOAc/Hexane 1:1).

Structural Characterization & Logic[10]

Nuclear Magnetic Resonance (NMR) Interpretation The regiochemistry of the nitro group is confirmed by the splitting patterns of the aromatic protons.[5]

  • 1H NMR (DMSO-d

    
    , 400 MHz): 
    
    • 
       10.8 ppm (s, 1H, NH):  Broad singlet, exchangeable with D
      
      
      
      O. Indicates the lactam functionality.[2]
    • 
       7.8–7.9 ppm (d/dd, 1H, H-7):  Deshielded by the ortho-nitro group.
      
    • 
       7.7 ppm (d, 1H, H-5):  The proton at C5 is sandwiched between the oxygen bridge and the nitro group.[2] It typically appears as a doublet (meta-coupling) or distinct singlet-like peak depending on resolution.[1][5]
      
    • 
       7.1 ppm (d, 1H, H-8):  Less deshielded relative to H-5/H-7.[1]
      
    • 
       4.7 ppm (s, 2H, H-2):  Characteristic singlet for the methylene group (-O-CH
      
      
      
      -C=O) of the oxazine ring.[1]

Mass Spectrometry (MS)

  • ESI-MS: m/z 195 [M+H]

    
     (Positive mode); m/z 193 [M-H]
    
    
    
    (Negative mode). The nitro group often shows a characteristic loss of NO (30 Da) or NO
    
    
    (46 Da) in fragmentation patterns.

Reactivity Profile & Applications

The 6-nitro derivative acts as a "gateway" molecule.[1][5] The nitro group is rarely the final pharmacophore; rather, it is reduced to an amine to allow for amide coupling, urea formation, or sulfonylation.[2]

Key Transformations:

  • Nitro Reduction: Catalytic hydrogenation (H

    
    , Pd/C) or chemical reduction (Fe/NH
    
    
    
    Cl) yields 6-amino-2H-1,4-benzoxazin-3(4H)-one , a privileged scaffold for kinase inhibitors.[1]
  • N-Alkylation: The amide nitrogen (N4) can be alkylated using alkyl halides and a base (e.g., K

    
    CO
    
    
    
    , DMF) to introduce lipophilic side chains.[2]
  • Aldol Condensation: The C2 methylene position is activated by the adjacent carbonyl.[1][5] Condensation with aromatic aldehydes yields benzylidene derivatives, often explored for fluorescence or Michael acceptor activity [4].[2][5]

Visualization: Reactivity Map

Reactivity Center 6-Nitro-2H-1,4-benzoxazin-3(4H)-one Amine 6-Amino-derivative (Linker for Drug Conjugates) Center->Amine Reduction (H2/Pd-C or Fe/HCl) N_Alkyl N4-Alkylated Analogues (Solubility/Potency Tuning) Center->N_Alkyl Alkylation (R-X, K2CO3, DMF) Condensation 2-Benzylidene derivatives (Michael Acceptors) Center->Condensation Aldol Condensation (Ar-CHO, Base)

Figure 2: Divergent synthesis from the 6-nitro scaffold. The reduction pathway (Blue) is the most common in medicinal chemistry.

Safety & Handling (SDS Summary)

  • GHS Classification:

    • Skin Irritation: Category 2 (H315)[5]

    • Eye Irritation: Category 2A (H319)[5]

    • STOT-SE: Category 3 (Respiratory Irritation, H335)

  • Handling: Use a fume hood to avoid inhalation of dust.[1][5] Nitro-aromatics can be potentially energetic; avoid heating dry crude material above 250 °C.[1][5]

  • Storage: Store at Room Temperature (15–25 °C), kept dry. Stable under normal conditions.

References

  • Sigma-Aldrich. 6-Nitro-2H-1,4-benzoxazin-3(4H)-one Product Sheet.[1][5]Link

  • Stenutz. Physical properties of 6-nitro-2H-1,4-benzoxazin-3(4H)-one.Link

  • Hanson, J. R., et al. "The bromination and nitration of some (2H)-1,4-benzoxazin-3(4H)-ones."[1] Journal of Chemical Research, 2003.[2][5][8] Link

  • PubChem. Compound Summary: 6-Nitro-2H-1,4-benzoxazin-3(4H)-one.[1][5]Link

  • Frontiers in Pharmacology. "Design and synthesis of 2H-1,4-benzoxazin-3(4H)-one derivatives." Link

Sources

Protocols & Analytical Methods

Method

Application Note: Strategic Synthesis of 2-Substituted 4H-3,1-Benzoxazin-4-ones

Topic: Methods for the Synthesis of 2-Substituted 4H-3,1-Benzoxazin-4-ones Content Type: Detailed Application Notes and Protocols Audience: Researchers, Scientists, and Drug Development Professionals Introduction & Pharm...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Methods for the Synthesis of 2-Substituted 4H-3,1-Benzoxazin-4-ones Content Type: Detailed Application Notes and Protocols Audience: Researchers, Scientists, and Drug Development Professionals

Introduction & Pharmacological Significance

The 4H-3,1-benzoxazin-4-one scaffold is a privileged heterocyclic core in medicinal chemistry, serving as a bioisostere for quinazolinones and a critical intermediate in the synthesis of substituted quinazolines.

Biologically, these moieties are potent inhibitors of serine proteases , most notably Human Leukocyte Elastase (HLE) . HLE inhibition is a primary therapeutic target for pulmonary diseases such as emphysema, cystic fibrosis, and acute respiratory distress syndrome (ARDS). The electrophilic nature of the carbonyl at position 4 and the imine bond allows these compounds to act as "suicide substrates," acylating the active site serine residue of the enzyme.

From a synthetic perspective, the stability of the benzoxazinone ring is highly dependent on the substituent at the C2 position. Electron-withdrawing groups tend to stabilize the ring against hydrolytic cleavage, while bulky alkyl groups can sterically hinder nucleophilic attack, modulating the compound's half-life in physiological media.

Critical Synthetic Pathways: Decision Matrix

Selecting the correct protocol is dictated by substrate sensitivity and the availability of starting materials.

  • Method A (Thermal Dehydration): Best for stable, simple alkyl/aryl substituents. Uses Acetic Anhydride (

    
    ).
    
  • Method B (Direct One-Pot): Best for rapid library generation from acid chlorides. Uses Pyridine.[1][2][3][4]

  • Method C (Chemical Activation): Best for acid-sensitive or thermally labile substrates. Uses Cyanuric Chloride (TCT) at room temperature.

Visual Workflow: Synthetic Strategy Selection

Synthesis_Decision_Tree Start Start: Anthranilic Acid Precursor Substrate_Check Is the C2-substituent thermally labile? Start->Substrate_Check Method_B Method B: Acid Chloride + Pyridine (One-Pot) Start->Method_B Direct from Acid Chloride Method_A Method A: Acetic Anhydride (Reflux) Substrate_Check->Method_A No Method_C Method C: Cyanuric Chloride (Room Temp) Substrate_Check->Method_C Yes Stable No (Stable) Labile Yes (Labile) Product Target: 2-Substituted 4H-3,1-benzoxazin-4-one Method_A->Product Method_B->Product Method_C->Product

Figure 1: Decision matrix for selecting the optimal synthetic route based on substrate stability and precursor availability.

Detailed Experimental Protocols

Method A: The Classical Cyclodehydration (Acetic Anhydride)

Principle: This is the "Gold Standard" for synthesizing 2-methyl or 2-alkyl derivatives. The reaction proceeds via the formation of a mixed anhydride intermediate followed by intramolecular cyclization.

  • Precursor:

    
    -Acylanthranilic acid (if pre-synthesized) or Anthranilic acid (for 2-methyl derivatives).
    
  • Reagent: Acetic Anhydride (

    
    ).
    

Protocol:

  • Setup: Equip a 100 mL round-bottom flask with a magnetic stir bar and a reflux condenser protected by a calcium chloride drying tube.

  • Reactants: Charge the flask with

    
    -acylanthranilic acid (10 mmol).
    
  • Solvent/Reagent: Add freshly distilled Acetic Anhydride (30 mmol, 3 equiv). Note: Excess

    
     acts as both solvent and dehydrating agent.
    
  • Reaction: Heat the mixture to reflux (

    
    ) for 1–2 hours.
    
    • Monitoring: Monitor by TLC (Eluent: Hexane/Ethyl Acetate 7:3). The starting material spot (polar, near baseline) should disappear, replaced by a less polar spot (

      
      ).
      
  • Work-up:

    • Cool the reaction mixture to

      
       in an ice bath.
      
    • Crystallization: In many cases, the product crystallizes directly upon cooling. Filter the solid and wash with cold hexanes.

    • Alternative: If no precipitate forms, remove excess

      
       under reduced pressure (rotary evaporator). Recrystallize the residue from ethanol or benzene.
      
  • Validation:

    • IR: Look for the characteristic carbonyl doublet or broad band at

      
       (lactone C=O) and 
      
      
      
      (C=N).
    • 1H NMR: Absence of the carboxylic acid proton (

      
      ) and amide proton (
      
      
      
      ).
Method B: The Pyridine-Mediated One-Pot Synthesis

Principle: This method allows for the direct construction of the ring from anthranilic acid and an acid chloride without isolating the intermediate amide. Pyridine serves as both the solvent, base, and acyl-transfer catalyst.

Protocol:

  • Setup: Flame-dry a 50 mL two-neck flask under nitrogen atmosphere.

  • Dissolution: Dissolve Anthranilic acid (10 mmol) in dry Pyridine (15 mL). Cool to

    
    .
    
  • Addition: Add the Acid Chloride (20 mmol, 2 equiv) dropwise over 15 minutes.

    • Mechanistic Insight: The first equivalent forms the

      
      -acylanthranilic acid. The second equivalent forms a mixed anhydride which then undergoes cyclization.[3]
      
  • Reaction: Stir at

    
     for 1 hour, then warm to room temperature and stir for another 2–4 hours.
    
  • Quenching: Pour the reaction mixture into crushed ice/water (100 mL) containing concentrated HCl (to neutralize pyridine).

  • Isolation: The solid product precipitates immediately. Filter, wash extensively with water (to remove pyridinium salts), and dry.

  • Purification: Recrystallize from ethanol.

Method C: Cyanuric Chloride (TCT) Mediated Cyclization

Principle: This is a mild, room-temperature protocol. Cyanuric chloride (2,4,6-trichloro-1,3,5-triazine) acts as a potent dehydrating agent by activating the carboxylic acid as an ester-like intermediate, facilitating nucleophilic attack by the amide oxygen. This avoids the harsh thermal conditions of Method A.

Protocol:

  • Preparation: Synthesize or obtain the

    
    -acylanthranilic acid precursor.
    
  • Setup: 50 mL round-bottom flask, nitrogen atmosphere.

  • Reactants: Dissolve

    
    -acylanthranilic acid (10 mmol) and Triethylamine (22 mmol) in dry Dichloromethane (DCM) or Acetone (30 mL).
    
  • Activation: Add Cyanuric Chloride (10 mmol) dissolved in minimal DCM dropwise at

    
    .
    
  • Reaction: Stir at room temperature for 6–12 hours.

    • Observation: A white precipitate (cyanuric acid byproduct/salts) will form.

  • Work-up:

    • Filter off the precipitate.

    • Wash the organic filtrate with water (

      
      ), saturated 
      
      
      
      , and brine.
    • Dry over

      
       and concentrate in vacuo.
      
  • Yield: Typically 85–95%.

Mechanistic Pathway: Cyanuric Chloride Activation[5]

Mechanism_TCT Step1 N-Acylanthranilic Acid (Carboxylate Anion) Intermediate Activated Ester (Triazine Intermediate) Step1->Intermediate O-attack on Triazine TCT Cyanuric Chloride (Electrophile) TCT->Intermediate Transition Intramolecular Nucleophilic Attack Intermediate->Transition - HOPCl2 species Product Benzoxazinone Product Transition->Product Cyclization

Figure 2: Mechanistic pathway of Cyanuric Chloride mediated cyclodehydration.

Comparative Data Analysis

ParameterMethod A (Ac2O)Method B (Acid Chloride)Method C (Cyanuric Chloride)
Temperature Reflux (

)

to RT
Room Temperature (

)
Time 1–3 Hours2–5 Hours6–12 Hours
Yield (Avg) 60–80%70–85%85–95%
Substrate Scope Stable Alkyl/ArylAryl/HeteroarylSensitive/Complex groups
Atom Economy Low (Excess Ac2O)ModerateHigh
Purification Distillation/CrystallizationAcid Wash/CrystallizationFiltration/Extraction

Troubleshooting & Optimization (Self-Validating Systems)

To ensure the protocol is self-validating, check these critical control points:

  • Moisture Control: The benzoxazinone ring is susceptible to hydrolysis back to the

    
    -acylanthranilic acid in the presence of water and acid/base.
    
    • Validation: If the melting point is broad and lower than expected, or if the IR shows a broad -OH stretch around

      
      , hydrolysis has occurred. Reprocess with fresh dehydrating agent.
      
  • Byproduct Removal (Method C): Cyanuric acid derivatives can be sticky.

    • Validation: Ensure the filtration step in Method C is rigorous. If the product is not soluble in DCM, switch solvent to THF for the reaction to keep the product in solution while the cyanuric byproduct precipitates.

  • O- vs N-Acylation:

    • Validation: In Method B, ensure the temperature remains low (

      
      ) during addition. High temps can lead to di-acylation or polymerization.
      

References

  • Abdollahi, S., & Shariat, M. (2005).[5] Synthesis of 4H-3,1-benzoxazin-4-one 2-phenyl Using Cyanuric Chloride as a Cyclization Agent.[6][5] Molbank, 2005(6), M448.[5] Link

  • Abdollahi, S., & Shariat, M. (2005).[5] Cyclodehydration of N-acyl anthranilic acid with Cyanuric Chloride: a New Synthesis of 2-Substituted 4H-3,1-Benzoxazin-4-ones.[6] Heterocycles, 65(5). Link

  • BenchChem. (2025).[4] One-Pot Synthesis of 2-Substituted 4H-3,1-Benzoxazin-4-ones: Application Notes. Link

  • Tišler, M. (2004). Advances in Heterocyclic Chemistry: Benzoxazinones. Academic Press. (Standard Reference Text).
  • Groutas, W. C., et al. (1994).[7] Structure-activity studies on 2-aryl-4H-3,1-benzoxazin-4-ones. Anticancer Drugs, 5(5), 533-538.[7] Link

Sources

Application

Application Notes and Protocols: A Researcher's Guide to the N-acylation of Anthranilic Acids for Benzoxazinone Synthesis

For Researchers, Scientists, and Drug Development Professionals Abstract The synthesis of 4H-3,1-benzoxazin-4-ones through the N-acylation of anthranilic acids is a cornerstone reaction in medicinal chemistry and drug de...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The synthesis of 4H-3,1-benzoxazin-4-ones through the N-acylation of anthranilic acids is a cornerstone reaction in medicinal chemistry and drug development. These heterocyclic scaffolds are privileged structures, forming the core of numerous biologically active compounds. This guide provides a comprehensive overview of the protocol, delving into the underlying reaction mechanism, offering detailed, field-proven experimental procedures, and addressing common challenges and optimization strategies. By explaining the causality behind experimental choices, this document serves as a self-validating system for researchers aiming to reliably synthesize these valuable compounds.

Introduction: The Significance of Benzoxazinones

4H-3,1-Benzoxazin-4-ones are a class of fused heterocyclic compounds that have garnered significant attention in the scientific community due to their diverse biological activities. They are recognized as inhibitors of human leukocyte elastase and serine proteases, making them attractive targets for therapeutic development.[1] Furthermore, these compounds serve as versatile precursors for the synthesis of other important heterocyclic systems, such as quinazolinones and quinolines.[1] The robust and adaptable nature of the N-acylation of anthranilic acids makes it a popular and efficient route to access this important class of molecules.

Mechanistic Insights: Understanding the Transformation

The formation of a benzoxazinone from anthranilic acid proceeds through a two-step sequence: N-acylation followed by cyclodehydration.

N-Acylation of the Amino Group

The initial step involves the acylation of the nucleophilic amino group of anthranilic acid by an acylating agent, typically an acid chloride or acid anhydride. This reaction forms an N-acyl anthranilic acid intermediate. The lone pair of electrons on the nitrogen atom of the amino group attacks the electrophilic carbonyl carbon of the acylating agent.

Intramolecular Cyclization and Dehydration

The newly formed N-acyl anthranilic acid then undergoes an intramolecular cyclization. The carboxylic acid group of the anthranilic acid moiety attacks the amide carbonyl carbon. This is often facilitated by a dehydrating agent, such as acetic anhydride, which activates the carboxylic acid, typically by forming a mixed anhydride, making it more susceptible to nucleophilic attack. The subsequent loss of a water molecule results in the formation of the stable six-membered benzoxazinone ring.[2]

A plausible mechanism involves the initial acylation of the amino group, followed by the reaction of the carboxylic group with a second mole of the acylating agent (like an acid chloride) to form a mixed anhydride. This intermediate then undergoes cyclization with the loss of a molecule of the acid to yield the benzoxazinone.[2]

Benzoxazinone Formation Mechanism cluster_0 Step 1: N-Acylation cluster_1 Step 2: Cyclodehydration AnthranilicAcid Anthranilic Acid N_Acyl_Intermediate N-Acyl Anthranilic Acid AnthranilicAcid->N_Acyl_Intermediate Acylation AcylatingAgent Acylating Agent (e.g., Acid Chloride) AcylatingAgent->N_Acyl_Intermediate N_Acyl_Intermediate2 N-Acyl Anthranilic Acid MixedAnhydride Mixed Anhydride Intermediate N_Acyl_Intermediate2->MixedAnhydride Activation DehydratingAgent Dehydrating Agent (e.g., Acetic Anhydride) DehydratingAgent->MixedAnhydride Benzoxazinone Benzoxazinone MixedAnhydride->Benzoxazinone Intramolecular Cyclization & Dehydration

Figure 1: General workflow for benzoxazinone synthesis.

Experimental Protocols

Two primary methods for the synthesis of benzoxazinones from anthranilic acids are presented below: a classical approach using an acid anhydride and a modern, milder method employing a coupling agent.

Protocol 1: Classical Synthesis using Acetic Anhydride

This method is a robust and widely used procedure for the synthesis of 2-methyl-4H-3,1-benzoxazin-4-one.[2][3]

Materials:

  • Anthranilic acid

  • Acetic anhydride

  • Anhydrous sodium acetate (optional, can act as a catalyst)[2]

  • Round-bottom flask

  • Reflux condenser

  • Heating mantle

  • Anhydrous ether or ethanol for recrystallization

Procedure:

  • In a round-bottom flask equipped with a reflux condenser, combine anthranilic acid and a molar excess of acetic anhydride (typically 3-5 equivalents).

  • Optionally, a catalytic amount of anhydrous sodium acetate can be added.[2]

  • Heat the reaction mixture to reflux. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Upon completion, allow the reaction mixture to cool to room temperature.

  • The excess acetic anhydride can be removed under reduced pressure.

  • The resulting residue is then recrystallized from a suitable solvent, such as anhydrous ether or ethanol, to yield the purified 2-methyl-4H-3,1-benzoxazin-4-one.[3]

Causality Behind the Choices:

  • Acetic Anhydride in Excess: Acetic anhydride serves as both the acylating agent and the dehydrating agent for the cyclization step. Using it in excess ensures the reaction goes to completion.

  • Reflux Conditions: The elevated temperature provides the necessary activation energy for both the acylation and the cyclization-dehydration steps.

  • Anhydrous Conditions: The presence of water can lead to the hydrolysis of the acetic anhydride and the benzoxazinone product, reducing the overall yield.

Protocol 2: Mild Synthesis using Cyanuric Chloride as a Cyclizing Agent

This method is advantageous when working with sensitive substrates that may not tolerate the harsh conditions of the classical method. It involves the pre-formation of the N-acyl anthranilic acid followed by cyclization.[4][5]

Part A: Synthesis of N-Acyl Anthranilic Acid

  • Dissolve anthranilic acid and one equivalent of triethylamine in a suitable solvent like dichloromethane in a round-bottom flask.[5]

  • Cool the mixture in an ice bath.

  • Add a solution of the desired acyl chloride (1 equivalent) in dichloromethane dropwise to the stirred solution.

  • Allow the reaction to proceed at room temperature until completion (monitored by TLC).

  • Wash the reaction mixture with water and dry the organic layer over anhydrous magnesium sulfate.[5]

  • Evaporate the solvent to obtain the crude N-acyl anthranilic acid, which can be purified by recrystallization.

Part B: Cyclodehydration to form Benzoxazinone

  • To a stirred solution of the N-acyl anthranilic acid in a dry, aprotic solvent such as toluene, add one equivalent of cyanuric chloride.[5]

  • Add one equivalent of triethylamine to the mixture.

  • Reflux the reaction mixture until the starting material is consumed (monitored by TLC).

  • Cool the reaction mixture and filter to remove the triethylamine hydrochloride salt.

  • Evaporate the solvent from the filtrate and purify the resulting residue by column chromatography or recrystallization to obtain the 2-substituted-4H-3,1-benzoxazin-4-one.

Causality Behind the Choices:

  • Triethylamine: Acts as a base to neutralize the HCl generated during the acylation and cyclization steps.

  • Cyanuric Chloride: Functions as a powerful and mild dehydrating agent, activating the carboxylic acid for intramolecular cyclization under less forcing conditions than acetic anhydride.[4][5]

  • Aprotic Solvent: Prevents unwanted side reactions that could occur with protic solvents.

Data Presentation: Reaction Parameters and Yields

The choice of reagents and reaction conditions can significantly impact the yield of the desired benzoxazinone. The following table summarizes typical conditions for various synthetic routes.

Acylating/Cyclizing AgentBaseSolventTemperatureTypical YieldsReference(s)
Acetic AnhydrideNone/NaOAcAcetic AnhydrideRefluxGood to Excellent[2][6]
Acyl Chloride/PyridinePyridinePyridineHeatGood[2]
Acyl Chloride/Cyanuric ChlorideTriethylamineDichloromethane/Toluenert to RefluxGood to Excellent[4][5]
Orthoesters/Acetic AcidAcetic AcidEthanolThermal/MicrowaveVariable[7][8]
1,1'-Carbonyldiimidazole (CDI)NoneAcetonitrile/DMFRoom TemperatureGood to Excellent[9]

Troubleshooting and Optimization

IssuePotential CauseSuggested Solution
Low Yield Incomplete reactionIncrease reaction time or temperature. Ensure reagents are pure and dry.
Hydrolysis of productMaintain anhydrous conditions throughout the reaction and workup.
Inefficient cyclizationFor sensitive substrates, consider using a milder cyclizing agent like cyanuric chloride or CDI.[5][9]
Formation of Byproducts DiacylationUse a controlled amount of the acylating agent (1 equivalent for N-acylation).
PolymerizationEnsure proper stoichiometry and consider dropwise addition of reagents.
Difficulty in Purification Contamination with starting materialsOptimize reaction conditions for full conversion. Use appropriate chromatographic or recrystallization techniques.
Oily productTry triturating the crude product with a non-polar solvent like hexane to induce crystallization.

Conclusion

The N-acylation of anthranilic acids is a versatile and powerful method for the synthesis of benzoxazinones. Understanding the underlying mechanism and the rationale behind the choice of reagents and conditions is crucial for successful and reproducible synthesis. The protocols outlined in this guide, along with the troubleshooting advice, provide researchers with a solid foundation for the preparation of these important heterocyclic compounds, paving the way for further discoveries in drug development and materials science.

References

  • Al-Azmi, A. (2013). Chemistry of 4H-3,1-Benzoxazin-4-ones. Journal of Chemical and Pharmaceutical Research, 5(4), 268-281.
  • Bunce, R. A., et al. (2019). 4H-Benzo[d][1][2]oxazin-4-ones and Dihydro Analogs from Substituted Anthranilic Acids and Orthoesters. Molecules, 24(19), 3569.

  • Dandia, A., et al. (2012). Solvent-Free Synthesis of Benzoxazin-4-ones from N-Acyl Anthranilic Acid Derivatives. Journal of the Serbian Chemical Society, 77(1), 1-6.
  • Reddy, C. R., et al. (2024). Recent Progress in the Synthesis of Benzoxazin-4-Ones, Applications in N-Directed Ortho-Functionalizations, and Biological Significance. Molecules, 29(23), 5288.
  • Gholami, M. R., & Zare, M. (2005). Cyclodehydration of N-acyl anthranilic acid with Cyanuric Chloride: a New Synthesis of 2-Substituted 4H-3,1-Benzoxazin-4-ones. Heterocycles, 65(5), 1121-1126.
  • Ghorbani-Vaghei, R., & Malaekehpour, S. M. (2004). Synthesis of Benzoxazinone Derivatives: A New Route to 2-(N-Phthaloylmethyl)-4H-3,1-benzoxazin-4-one. Molecules, 9(7), 565-571.
  • Organic Chemistry Portal. (n.d.). Synthesis of Benzoxazinones. Retrieved from [Link]

  • Wolan, D. W., & Thomson, R. J. (2018). CDI Mediates Mild and One-Pot Syntheses of 4H-1,3-Benzoxazinones. ChemRxiv.
  • Li, X., et al. (2024). Ag-Catalyzed Practical Synthesis of N-Acyl Anthranilic Acids from Anthranils and Carboxylic Acids. The Journal of Organic Chemistry, 89(5), 3223–3233.
  • Kumar, A., et al. (2017).
  • Eckroth, D. R. (1970). Benzoxazinone synthesis. An organic chemistry experiment.
  • Sharma, P., & Kumar, A. (2016). synthetic and biological profile of 4h-3, 1-benzoxazin- 4-one. World Journal of Pharmaceutical Research, 5(5), 652-670.
  • Marvin, M. I. (2015). Transformation of Benzoxazinone Derivatives to Some Interesting Heterocyclic Compounds with Expected Biological Activity. Semantic Scholar.
  • Kovi, K. (n.d.).
  • Colby, D. A., et al. (2011). Expedient Synthesis of N-Acyl Anthranilamides and β-Enamine Amides by the Rh(III)-Catalyzed Amidation of Aryl and Vinyl C–H Bonds with Isocyanates. Organic letters, 13(15), 4044–4047.
  • Gholami, M. R., & Zare, M. (2005). Cyclodehydration of N-acyl anthranilic acid with Cyanuric Chloride: a New Synthesis of 2-Substituted 4H-3,1-Benzoxazin-4-ones. Heterocycles, 65(5), 1121-1126.
  • Templar. (2015, April 24). anthranilic acid acetylation in various conditions. Sciencemadness.org.
  • Kysilka, O., et al. (2021). Polymer-supported synthesis of N-substituted anthranilates as the building blocks for preparation of N-arylated 3-hydroxyquinolin-4(1H)-ones. RSC Advances, 11(16), 9494-9504.
  • Homework.Study.com. (n.d.). What is the reaction mechanism to form N-acetylanthranilic acid from anthranilic acid and acetic anhydride? Show where to push the arrows. Retrieved from [Link]

  • Devine, J. P., & Powers, J. C. (1997). Process for preparing anthranilic acids. U.S. Patent No. 5,637,732. Washington, DC: U.S.

Sources

Method

Application Note: High-Throughput Solid-Phase Synthesis of a 6-Nitro-4H-3,1-benzoxazin-4-one Library

Abstract & Strategic Overview The 4H-3,1-benzoxazin-4-one scaffold is a privileged structure in medicinal chemistry, serving as a potent inhibitor of serine proteases (specifically Human Leukocyte Elastase, HLE) and a ve...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Strategic Overview

The 4H-3,1-benzoxazin-4-one scaffold is a privileged structure in medicinal chemistry, serving as a potent inhibitor of serine proteases (specifically Human Leukocyte Elastase, HLE) and a versatile intermediate for quinazolinone synthesis. The introduction of a 6-nitro substituent significantly alters the electronic landscape of the pharmacophore, potentially enhancing metabolic stability and binding affinity.

This application note details a robust Solid-Phase Organic Synthesis (SPOS) protocol for generating a library of 6-nitro-4H-3,1-benzoxazin-4-ones. Unlike standard solution-phase methods that suffer from difficult purification of the sensitive benzoxazinone ring, this protocol utilizes a Cyclizative Cleavage strategy. The target molecule is assembled on Wang resin and released only upon successful ring closure, ensuring high purity of the final library members without the need for chromatographic purification.

Key Advantages of this Protocol:
  • Self-Purifying Mechanism: Only cyclized products are cleaved from the resin; unreacted intermediates remain bound.

  • Electronic Compensation: Specific conditions are provided to overcome the nucleophilic deactivation caused by the 6-nitro group.

  • High-Throughput Ready: The workflow is compatible with 96-well filter plates and automated synthesizers.

Synthetic Pathway & Mechanism[1][2][3][4]

The synthesis relies on the immobilization of 2-amino-5-nitrobenzoic acid onto Wang resin, followed by


-acylation with diverse acid chlorides. The critical step is the cyclizative cleavage triggered by triphenylphosphine (

) and hexachloroethane (

).
Mechanistic Flowchart (DOT Visualization)

G cluster_0 Critical Control Point start Wang Resin (Hydroxyl Linker) step1 Step 1: Immobilization (Cs2CO3, KI) start->step1 inter1 Resin-Bound Nitro-Anthranilate step1->inter1 Esterification step2 Step 2: Diversity Acylation (R-COCl, Pyridine, DMAP) inter1->step2 inter2 Resin-Bound Amide Intermediate step2->inter2 Amide Bond Formation step3 Step 3: Cyclizative Cleavage (PPh3, C2Cl6, Et3N) inter2->step3 final 6-Nitro-4H-3,1-benzoxazin-4-one (Released in Solution) step3->final Ring Closure & Release

Figure 1: Strategic workflow for the cyclizative cleavage synthesis of benzoxazinones.

Materials & Reagents

Reagent/MaterialGrade/SpecPurpose
Wang Resin 100-200 mesh, 0.8-1.2 mmol/gSolid support (Acid labile linker)
2-Amino-5-nitrobenzoic acid >98% PurityCore scaffold (Scaffold A)
Cesium Carbonate (

)
AnhydrousBase for immobilization
Potassium Iodide (KI) AnhydrousCatalyst (Finkelstein-type)
Diversity Reagents (

)
Various Acyl ChloridesLibrary diversity elements
Triphenylphosphine (

)
Polymer-bound or FreeDehydrating agent component
Hexachloroethane (

)
99%Halogen source for Appel reaction
DMAP 4-DimethylaminopyridineAcylation catalyst (Crucial for nitro-aniline)
Solvents DMF (Anhydrous), DCMReaction media

Detailed Experimental Protocols

Phase 1: Resin Loading (Immobilization)

Objective: Anchor the nitro-anthranilic acid scaffold to the Wang resin via an ester linkage.

Technical Insight: The nitro group at position 5 (relative to COOH) withdraws electrons, making the carboxylate less nucleophilic. We utilize Cesium Carbonate to form the "naked" cesium carboxylate, significantly enhancing displacement of the Wang linker's benzylic chloride/hydroxyl.

  • Swelling: Place Wang resin (1.0 g, ~1.0 mmol) in a reaction vessel. Swell in DMF (10 mL) for 30 min. Drain.

  • Activation: In a separate vial, dissolve 2-amino-5-nitrobenzoic acid (3.0 equiv, 3.0 mmol) and

    
     (1.5 equiv, 1.5 mmol) in DMF (10 mL). Stir for 10 min to ensure salt formation.
    
  • Coupling: Add the carboxylate solution to the resin. Add KI (0.5 equiv) to catalyze the reaction.

  • Incubation: Shake at 50°C for 16 hours. (Heat is required due to the deactivated scaffold).

  • Washing: Drain resin. Wash sequentially with DMF (

    
     mL), 
    
    
    
    (
    
    
    mL), DMF (
    
    
    mL), and DCM (
    
    
    mL).
  • QC Check: Dry a small aliquot. Measure loading via UV-Fmoc quantification (if Fmoc-protected analog used initially) or gravimetric weight gain. Target loading: >0.8 mmol/g.

Phase 2: -Acylation (Library Diversification)

Objective: Introduce chemical diversity at the 2-position via amide bond formation.

Technical Insight: The 2-amino group is severely deactivated by the para-nitro group (Hammett


). Standard acylation (Pyridine/DCM) will fail or proceed slowly. DMAP catalysis and elevated temperatures are mandatory. 
  • Preparation: Suspend the loaded resin in anhydrous DCM (or DMF if the acid chloride is insoluble).

  • Reagent Addition: Add Pyridine (10 equiv) followed by the specific Acyl Chloride (

    
    , 5.0 equiv).
    
  • Catalysis: Add DMAP (0.5 equiv). Note: High DMAP loading is necessary to drive the reaction on the electron-deficient aniline.

  • Reaction: Shake at Reflux (40°C for DCM) or 60°C (for DMF) for 6–12 hours.

    • Alternative: Microwave irradiation at 80°C for 20 mins (Power: 50W) dramatically improves yield.

  • Washing: Wash extensively with DMF (

    
    ) and DCM (
    
    
    
    ) to remove all traces of pyridine and acid chloride.
  • Validation: Perform a chloranil test. A negative result (no color change) indicates complete acylation of the amine.

Phase 3: Cyclizative Cleavage (Release)

Objective: Form the benzoxazinone ring and simultaneously release the product from the resin.

Technical Insight: Standard TFA cleavage would release the linear


-acyl anthranilic acid. To obtain the benzoxazinone, we use a dehydrating condition that attacks the resin ester carbonyl. The Appel reaction conditions  (

) generate an oxyphosphonium intermediate that facilitates intramolecular attack by the amide oxygen, displacing the resin.
  • Cocktail Preparation: Dissolve

    
     (5.0 equiv) and Hexachloroethane (
    
    
    
    , 5.0 equiv) in anhydrous DCM. Add
    
    
    (10 equiv).
  • Reaction: Add the cocktail to the resin-bound amide.

  • Incubation: Shake at room temperature for 4–6 hours.

  • Collection: Filter the solution (which now contains the product) into a collection plate.

  • Resin Wash: Wash resin with dry DCM (

    
    ). Combine washes with the filtrate.
    
  • Workup: The filtrate contains the product, phosphine oxide, and amine salts.

    • Purification: Pass the filtrate through a short silica plug or a scavenger resin (e.g., Polymer-supported Tosyl Chloride) to remove excess

      
       and 
      
      
      
      .
    • Evaporate solvent to yield the 6-nitro-4H-3,1-benzoxazin-4-one.

Quality Control & Data Analysis

Expected Analytical Data
  • 1H NMR (DMSO-d6):

    • Absence of broad -COOH signal (11-13 ppm).

    • Absence of broad -NH signal (unless amide tautomer exists).

    • Distinct aromatic pattern: The H-5 proton (ortho to nitro, meta to carbonyl) will appear as a doublet at significantly downfield shift (~8.8 ppm) due to the nitro group and the anisotropic effect of the carbonyl.

  • IR Spectroscopy:

    • Strong Carbonyl stretch (

      
      ) at 1750–1770 cm⁻¹  (Characteristic of the lactone/oxazinone ring). This is distinct from the amide precursor (~1680 cm⁻¹).
      
    • Nitro stretches at 1530 cm⁻¹ and 1350 cm⁻¹.

Troubleshooting Guide
ObservationRoot CauseCorrective Action
Low Yield Incomplete Acylation (Step 2)The nitro-aniline is unreactive. Increase DMAP to 1.0 equiv or use Microwave heating (80°C, 30 min).
Product is Linear Acid Hydrolysis during CleavageMoisture was present in Step 3. Ensure DCM and reagents are strictly anhydrous. Benzoxazinones hydrolyze rapidly in water.
Resin turns Black Decomposition

can be harsh. Reduce reaction time or switch to Cyanuric Chloride (3 equiv) +

as the cyclizing agent.

References

  • Solid-Phase Synthesis of Benzoxazinones

    • Pattarawarapan, M., et al. (2017).[1] "Solvent-assisted grinding enables a mild and convenient synthesis of 2-substituted 4H-3,1-benzoxazin-4-ones."[1] Synlett, 28(05), 589-592.

  • Cyclizative Cleavage Strategy

    • Mazurkiewicz, R. (1989). "Synthesis of 4H-3,1-benzoxazin-4-ones from N-acylanthranilic acids.
  • Wang Resin Protocols

    • "Wang Resin: Standard support for acid substr
  • Reactivity of Nitro-Anthranilic Acids

    • Abdollahi, S., & Shariat, M. (2005).[2] "Synthesis of 4H-3,1-benzoxazin-4-one 2-phenyl Using Cyanuric Chloride as a Cyclization Agent." Molbank, 2005(6), M448.[2]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Overcoming Solubility Issues of 6-Nitro-4H-3,1-benzoxazin-4-one

Introduction: The Solubility Paradox You are likely reading this because you are working with 6-Nitro-4H-3,1-benzoxazin-4-one (or a 2-substituted derivative) and facing a critical bottleneck: It refuses to dissolve in st...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Solubility Paradox

You are likely reading this because you are working with 6-Nitro-4H-3,1-benzoxazin-4-one (or a 2-substituted derivative) and facing a critical bottleneck: It refuses to dissolve in standard non-polar solvents, but degrades in the polar solvents that actually dissolve it.

This molecule presents a classic "Solubility Paradox" in organic synthesis:

  • The Core: The 3,1-benzoxazin-4-one skeleton is a rigid, planar bicycle. The 6-nitro group adds significant polarity and enhances

    
    -stacking, making the crystal lattice energy high (poor solubility in non-polar media like toluene or hexane).
    
  • The Reactivity: This compound is a cyclic mixed anhydride . It is an electrophile designed to react with nucleophiles. Consequently, "good" polar protic solvents (alcohols, water) act as nucleophiles, attacking the C4 carbonyl and opening the ring to form esters or acids.

This guide provides field-proven protocols to navigate this trade-off, ensuring you can solubilize, react, and purify this intermediate without compromising its structural integrity.

Module 1: Solvent Selection & Compatibility

FAQ: Which solvent should I use?

Short Answer: For reactions, use DMF or DMAc (anhydrous). For purification, use Acetic Anhydride or Acetone/Hexane . Avoid alcohols and water.

Detailed Analysis: The table below categorizes solvents based on Solubility Power (how well it dissolves the compound) and Chemical Stability (whether the compound survives).

Solvent ClassSpecific SolventSolubilityStabilityRecommendation
Polar Aprotic DMF, DMAc, NMP High High Primary Choice for reactions. Must be anhydrous to prevent hydrolysis.
Polar Aprotic DMSO High Moderate Good for biological assays; difficult to remove during workup.
Chlorinated DCM, Chloroform Moderate High Good for small-scale synthesis; often requires large volumes.
Ethers/Esters THF, Ethyl Acetate Low/Mod High Suitable for slurry reactions or reflux conditions.
Aromatic Toluene, Xylene Low High Excellent for Slurry Reactions (heterogeneous).
Protic Ethanol, Methanol Moderate Unstable DANGER. Causes solvolysis (ring opening) to form ethyl/methyl esters, especially with heat or base.
Aqueous Water Insoluble Unstable Hydrolyzes to 5-nitroanthranilic acid derivatives.
Visual Guide: Solvent Selection Decision Tree

SolventSelection Start Start: Select Solvent for 6-Nitro-4H-3,1-benzoxazin-4-one Purpose What is the purpose? Start->Purpose Reaction Running a Reaction Purpose->Reaction Purification Purification / Recrystallization Purpose->Purification Nucleophile Is the reagent a strong nucleophile (e.g., amine)? Reaction->Nucleophile Contaminant Major Impurity? Purification->Contaminant Slurry Use Slurry Method (Toluene, THF, Acetonitrile) Solubility not required. Nucleophile->Slurry Yes (Fast Rxn) Solution Use Polar Aprotic (DMF, DMAc, NMP) *Must be Anhydrous* Nucleophile->Solution No (Slow Rxn) Ac2O Recrystallize from Acetic Anhydride (Repairs hydrolyzed ring) Contaminant->Ac2O Hydrolyzed Acid Inert Recrystallize from DCM/Hexane or Acetone Contaminant->Inert Other Organics EthanolWarn AVOID ALCOHOLS (Risk of Ring Opening) Contaminant->EthanolWarn Don't use EtOH

Figure 1: Decision tree for selecting the appropriate solvent based on experimental intent, minimizing the risk of degradation.

Module 2: Reaction Optimization

FAQ: "The starting material won't dissolve. Can I still run the reaction?"

Yes. In fact, running the reaction as a heterogeneous slurry is often preferred.

The Mechanism: As the dissolved fraction of the benzoxazinone reacts with your nucleophile (e.g., an amine to form a quinazolinone), the equilibrium shifts, pulling more solid benzoxazinone into solution until it is consumed. This "Le Chatelier" approach avoids the use of high-boiling solvents like DMSO.

Protocol: Slurry Synthesis of Quinazolinones

Target: Reaction of 6-nitro-benzoxazinone with a primary amine.

  • Setup: Place 6-Nitro-4H-3,1-benzoxazin-4-one (1.0 eq) in a round-bottom flask.

  • Solvent: Add Toluene or Glacial Acetic Acid (10-15 volumes). The solid will not dissolve completely.

  • Reagent: Add the amine (1.1 eq).

  • Conditions: Reflux (110°C) for 3–6 hours.

    • Observation: The suspension will change color and consistency as the benzoxazinone is consumed and the intermediate amide precipitates or redissolves.

  • Workup:

    • Cool to room temperature.

    • Filtration: Often the product precipitates directly. Filter and wash with cold ethanol (product is usually stable, unlike the starting material).

    • Alternative: If no precipitate, evaporate toluene and recrystallize.

Module 3: Purification & Workup

FAQ: "How do I purify it? Recrystallization from ethanol degraded my sample."

Diagnosis: You likely experienced solvolysis . Boiling 6-nitro-benzoxazinone in ethanol can convert it into ethyl 2-amino-5-nitrobenzoate (or the N-acyl derivative).

Protocol: The "Self-Healing" Recrystallization

The most robust method for purifying benzoxazinones uses Acetic Anhydride (Ac₂O) .

  • Why? If any of your sample has hydrolyzed to the open-ring anthranilic acid derivative (a common impurity), acetic anhydride will dehydrate it back into the desired benzoxazinone ring during the heating step.

Step-by-Step:

  • Suspend: Place the crude solid in minimal Acetic Anhydride (approx. 3-5 mL per gram).

  • Heat: Heat to 100–120°C. The solid should dissolve.

    • Note: Do not boil excessively; just enough to dissolve.

  • Cool: Allow to cool slowly to room temperature, then to 0°C.

  • Filter: Collect the crystals.

  • Wash: Wash with a small amount of dry diethyl ether or hexane (to remove Ac₂O). Do not wash with water until the Ac₂O is removed, or it will generate heat and acid.

  • Dry: Vacuum dry to remove traces of acetic anhydride.

Module 4: Stability & Storage

FAQ: "My yellow powder turned white/pale. Is it still good?"

Likely No.

  • 6-Nitro-4H-3,1-benzoxazin-4-one is typically yellow/orange .

  • Hydrolysis Product: The corresponding N-acyl-5-nitroanthranilic acid is often paler (white/off-white).

Quick Quality Check (TLC):

  • Solvent System: Hexane:Ethyl Acetate (1:1).

  • Sample Prep: Dissolve a small amount in dry DCM (avoid methanol).

  • Result:

    • Benzoxazinone (Product): Higher R_f (less polar).

    • Hydrolyzed Acid (Impurity): Low R_f (near baseline) or streaks.

    • Ester (Ethanolysis Impurity): High R_f (distinct spot, different from benzoxazinone).

Visual Guide: Degradation Pathways

Degradation Benzoxazinone 6-Nitro-4H-3,1- benzoxazin-4-one (Yellow Solid) Acid N-Acyl-5-nitro- anthranilic acid (Ring Open) Benzoxazinone->Acid Hydrolysis Ester Ester Derivative (Solvolysis Product) Benzoxazinone->Ester Alcoholysis (Reflux) Water + H2O (Moisture) Alcohol + ROH (Ethanol/MeOH)

Figure 2: Common degradation pathways. Avoid moisture and protic solvents during storage and processing.

References

  • Benzoxazinone Reactivity & Synthesis: Osman, A. N., et al. "Synthesis and Reactions of Some Novel 4H-3,1-Benzoxazinone Bearing Chalcone Moiety." International Journal of Modern Organic Chemistry, 2013.[1] Available at: [Link]

  • Mechanochemical Synthesis: Pattarawarapan, M., et al. "Mechanochemical Synthesis of Substituted 4H-3,1-Benzoxazin-4-ones."[2] Synlett, 2017.[2] Available at: [Link]

  • Degradation Pathways: Macías, F. A., et al. "Benzoxazinoids: Reactivity and Modes of Action." Journal of the Brazilian Chemical Society, 2016. Available at: [Link]

  • General Properties: PubChem. "4H-3,1-Benzoxazin-4-one Compound Summary." National Library of Medicine. Available at: [Link]

Sources

Optimization

Troubleshooting guide for the synthesis of benzoxazinone derivatives

Technical Support Center: Synthesis of Benzoxazinone Derivatives Introduction: The Stability Paradox As researchers, we often underestimate the 4H-3,1-benzoxazin-4-one scaffold. While pharmacologically potent—acting as a...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Synthesis of Benzoxazinone Derivatives

Introduction: The Stability Paradox

As researchers, we often underestimate the 4H-3,1-benzoxazin-4-one scaffold. While pharmacologically potent—acting as a key pharmacophore in serine protease inhibitors and potential anti-cancer agents—it is synthetically temperamental.

The core challenge lies in its electrophilic susceptibility . The C-4 carbonyl and the C-2 imine-like carbon render the ring highly prone to nucleophilic attack. In the presence of moisture or protic solvents, the ring essentially "unzippers" back to the N-acyl anthranilic acid precursor. This guide addresses the causality of these failures and provides self-validating protocols to ensure ring integrity.

Method Selection & Comparative Data

Choosing the right dehydrating agent is the first step in troubleshooting. We compare the three industry-standard protocols below.

Table 1: Comparative Efficiency of Cyclodehydration Agents

MethodReagentReaction TempTypical YieldRisk ProfileBest For
A Acetic Anhydride (

)
Reflux (140°C)60–75%High thermal degradation; Charring.Stable, simple aryl substituents.
B Thionyl Chloride (

)
Reflux (80°C)70–85%Corrosive gas evolution; Acidic hydrolysis risk.Scale-up where cost is priority.
C Cyanuric Chloride (TCT) RT (25°C) 85–95% Low side-reactions; "Green" profile. Sensitive/Complex substrates.

Scientist's Note: While Method A is the "textbook" approach, I strongly recommend Method C (TCT) for high-value intermediates. It avoids the thermal stress that promotes dimerization.

Validated Experimental Protocols

Protocol A: The "Mild" Route (Cyanuric Chloride Mediated)

Recommended for high purity and sensitive functional groups.

Reagents: N-acylanthranilic acid (1.0 eq), Cyanuric Chloride (TCT, 0.34 eq), Triethylamine (


, 2.5 eq), Dry DCM or MeCN.
  • Activation: Dissolve TCT in dry DCM at 0°C. Add

    
     dropwise. A white suspension of the quaternary ammonium salt forms immediately.
    
  • Addition: Add the N-acylanthranilic acid portion-wise.

  • Cyclization: Stir at Room Temperature (RT) for 2–4 hours. Monitor by TLC (Mobile phase: Hexane/EtOAc 8:2).

    • Checkpoint: The starting material spot (polar, near baseline) should disappear, replaced by a non-polar spot (benzoxazinone).

  • Workup (CRITICAL): Wash with cold water (rapidly) to remove salts. Dry organic layer over

    
     immediately. Evaporate solvent under reduced pressure below 40°C.
    
  • Purification: Recrystallize from dry hexane or ether. Avoid chromatography on silica gel if possible, as the acidity of silica can open the ring.

Troubleshooting Guide (Q&A)

Category 1: Reaction Initiation & Yield

Q1: My reaction mixture turned black/tarry upon refluxing with acetic anhydride. What happened? Diagnosis: Thermal polymerization and "charring." Causality: Benzoxazinones are thermally labile. Prolonged heating at 140°C (boiling point of


) causes self-condensation and dimerization.
Solution: 
  • Immediate: Switch to the Cyanuric Chloride (Method C) protocol to run the reaction at room temperature.

  • Alternative: If you must use

    
    , reduce the temperature to 100°C and use a co-solvent (e.g., Toluene) to modulate the boiling point.
    

Q2: I isolated the product, but the yield is 30% lower than expected. The NMR shows a mixture. Diagnosis: Hydrolytic Reversion. Causality: The product likely hydrolyzed during the workup. The "impurity" is often the N-acyl anthranilic acid starting material, reformed by contact with water. Solution:

  • Protocol Shift: Use a non-aqueous workup . Filter off the solid reagents/salts and simply evaporate the solvent if using the TCT method.

  • Quench: If washing is necessary, use ice-cold water and minimize contact time to <2 minutes. Never use basic washes (

    
    ), as hydroxide ions rapidly attack the C-4 position.
    
Category 2: Purification & Stability

Q3: My product turned into a white powder after sitting on the bench overnight. Why? Diagnosis: Atmospheric Hydrolysis. Causality: 4H-3,1-benzoxazin-4-ones are hygroscopic electrophiles. Atmospheric moisture attacks the imine bond (C=N) or the carbonyl. Solution:

  • Storage: Store strictly in a desiccator or under inert gas (

    
    /Ar) at -20°C.
    
  • Solvent: Never store in alcohols (MeOH/EtOH). The product will convert to the corresponding ester via alcoholysis. Use dry

    
     or Toluene.
    

Q4: Can I use Column Chromatography for purification? Diagnosis: On-column Degradation. Causality: Silica gel is slightly acidic and contains bound water. This environment catalyzes the ring-opening of benzoxazinones. Solution:

  • Preferred: Recrystallization from anhydrous Hexane/Acetone.

  • If Column is needed: Pre-treat the silica gel with 1%

    
     in Hexane to neutralize acidity. Use a rapid flash technique; do not let the compound sit on the column.
    

Visualizations

Figure 1: Mechanistic Pathway & Failure Points

This diagram illustrates the TCT-mediated cyclization and the critical hydrolysis pathway that must be avoided.

Benzoxazinone_Mechanism Start N-Acyl Anthranilic Acid Act Active Ester (TCT-Intermediate) Start->Act TCT / Et3N (Activation) Cyclo Cyclodehydration (- H2O) Act->Cyclo Intramolecular Attack Product 4H-3,1-Benzoxazin-4-one Cyclo->Product Ring Closure Hydrolysis Hydrolysis (Moisture/Base) Product->Hydrolysis H2O / OH- Revert Reverted Starting Material (Impurity) Hydrolysis->Revert Ring Opening Revert->Start Identity Match

Caption: The "Green" pathway represents the ideal synthesis. The "Grey" dashed pathway indicates the hydrolytic instability loop common in aqueous workups.

Figure 2: Troubleshooting Logic Tree

Use this decision matrix to diagnose low yields or impurities.

Troubleshooting_Tree Problem Problem Encountered Branch1 Low Yield / Mixture Problem->Branch1 Branch2 Product Decomposed on Storage Problem->Branch2 Check1 Check Workup pH Branch1->Check1 Did you wash with base? Check2 Check Silica Acidity Branch1->Check2 Did you use Column? Check3 Check Storage Solvent Branch2->Check3 Action1 Avoid Basic Wash (Use Cold Water) Check1->Action1 Action2 Neutralize Silica with 1% Et3N Check2->Action2 Action3 Remove Alcohols (Use Dry DCM) Check3->Action3

Caption: Step-by-step diagnostic flow for identifying the root cause of synthetic failure.

References

  • Comparison of Cyclizing Agents: Shariat, M. et al. "One-pot synthesis of 2-substituted 4H-3,1-benzoxazin-4-one derivatives under mild conditions using iminium cation from cyanuric chloride/dimethylformamide as a cyclizing agent."[1] Chemistry Central Journal, 2013. Link

  • Hydrolytic Instability: Robinson, V. J., & Spencer, R. W.[2] "13C nuclear magnetic resonance and reactivity of 4H-3,1-benzoxazin-4-ones." Canadian Journal of Chemistry, 1988.[2] Link

  • Green Synthesis (TCT Method): Blotny, G. "A new synthesis of 2-substituted 4H-3,1-benzoxazin-4-ones by cyanuric chloride cyclodehydration of N-benzoyl- and N-acylanthranilic acids." Tetrahedron Letters, 2003. Link

  • Biological Significance & Stability: Hossain, M. et al. "Recent Progress in the Synthesis of Benzoxazin-4-Ones." Molecules, 2024.[3][4] Link

Sources

Troubleshooting

Technical Support Center: Catalyst and Reagent Selection for the Efficient Synthesis of 6-Nitro-4H-3,1-benzoxazin-4-one

Welcome to the technical support guide for the synthesis of 6-Nitro-4H-3,1-benzoxazin-4-one. This resource is designed for researchers, chemists, and drug development professionals to provide in-depth, field-proven insig...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for the synthesis of 6-Nitro-4H-3,1-benzoxazin-4-one. This resource is designed for researchers, chemists, and drug development professionals to provide in-depth, field-proven insights into optimizing this crucial synthesis. Here, we move beyond simple protocols to explain the causality behind experimental choices, empowering you to troubleshoot effectively and enhance your synthetic outcomes.

The synthesis of the 6-nitro-4H-3,1-benzoxazin-4-one core, a valuable heterocyclic scaffold in medicinal chemistry, primarily involves the cyclization of an N-acylated 2-amino-5-nitrobenzoic acid. The presence of the strong electron-withdrawing nitro group at the 6-position introduces specific challenges, including reduced nucleophilicity of the starting aniline and altered reactivity of the intermediates. This guide addresses these nuances through a series of targeted troubleshooting scenarios and frequently asked questions.

Troubleshooting Guide: A Problem-Solution Approach

This section addresses specific issues that may arise during the synthesis. Each answer provides a diagnostic workflow and actionable solutions grounded in chemical principles.

Question 1: My reaction yield is consistently low (<50%). What are the likely causes and how can I improve it?

Low yield is the most common issue, often stemming from incomplete reactions or the formation of side products. The electron-withdrawing nitro group can make the initial N-acylation of 2-amino-5-nitrobenzoic acid sluggish and the subsequent cyclization difficult.

Possible Causes & Solutions:

  • Incomplete N-Acylation: The amino group of 2-amino-5-nitrobenzoic acid is less nucleophilic due to the nitro substituent. If you are performing a two-step reaction (acylation then cyclization), you must ensure the first step goes to completion.

    • Troubleshooting: Monitor the acylation step by Thin Layer Chromatography (TLC). If significant starting material remains, consider increasing the reaction temperature, extending the reaction time, or using a more reactive acylating agent (e.g., an acyl chloride instead of an anhydride in the presence of a base like pyridine).[1]

  • Inefficient Cyclodehydration: The cyclization step requires the removal of a water molecule. Inefficient water removal can stall the reaction or lead to hydrolysis of the product.

    • Troubleshooting:

      • Acetic Anhydride: When using acetic anhydride, which often serves as both the acylating and cyclizing agent, ensure it is fresh and anhydrous. Refluxing for an adequate duration (2-5 hours) is typically required.[2][3]

      • Alternative Reagents: For substrates resistant to cyclization with acetic anhydride, more potent cyclizing agents are recommended. Cyanuric chloride (TCT) with triphenylphosphine (PPh₃) or 1,1'-Carbonyldiimidazole (CDI) can effect cyclization under much milder conditions, improving tolerance for sensitive functional groups.[4][5][6]

  • Product Degradation: The benzoxazinone ring is susceptible to hydrolysis, especially under harsh acidic or basic conditions during workup.

    • Troubleshooting: Perform the reaction workup under neutral or mildly acidic conditions. When quenching the reaction, pour the mixture into ice-cold water or a bicarbonate solution to precipitate the product quickly and minimize its time in an aqueous environment.

Troubleshooting_Low_Yield Start Low Yield Observed CheckTLC Analyze reaction mixture by TLC Start->CheckTLC SM_Remains Significant starting material (2-amino-5-nitrobenzoic acid) remains? CheckTLC->SM_Remains Intermediate_Remains N-acyl intermediate present, but not cyclized product? SM_Remains->Intermediate_Remains  No Sol_Acylation Optimize N-Acylation: - Increase temperature/time - Use acyl chloride + pyridine SM_Remains->Sol_Acylation  Yes Complex_Mixture Complex mixture of spots (degradation)? Intermediate_Remains->Complex_Mixture  No Sol_Cyclization Optimize Cyclization: - Use stronger dehydrating agent (TCT, CDI) - Ensure anhydrous conditions Intermediate_Remains->Sol_Cyclization  Yes Sol_Workup Modify Workup: - Quench in ice-water - Avoid harsh pH - Minimize time in aqueous solution Complex_Mixture->Sol_Workup  Yes End Improved Yield Sol_Acylation->End Sol_Cyclization->End Sol_Workup->End

Caption: Troubleshooting workflow for low reaction yield.

Question 2: I'm observing a persistent impurity that is difficult to remove. What is it and how can I purify my product?

The most common impurity is the uncyclized N-acyl-2-amino-5-nitrobenzoic acid. This intermediate is often polar and can co-precipitate with the desired product.

Identification & Purification:

  • Identification: The intermediate will have a free carboxylic acid group, making it soluble in aqueous base (like sodium bicarbonate), whereas the target benzoxazinone will not be. It will also show a broad -OH stretch in its IR spectrum.

  • Purification Strategy:

    • Recrystallization: This is the most effective method. Solvents like ethanol, acetic acid, or toluene are commonly used. The choice of solvent depends on the specific N-acyl group.

    • Acid-Base Extraction: Dissolve the crude product in a suitable organic solvent (e.g., ethyl acetate). Wash with a saturated sodium bicarbonate solution. The N-acyl intermediate will move to the aqueous layer, while the desired product remains in the organic layer. Subsequently, wash the organic layer with water and brine, dry over sodium sulfate, and evaporate the solvent.

    • Column Chromatography: While possible, this is often less efficient for large-scale purifications. A silica gel column with a hexane-ethyl acetate gradient can be effective.

Frequently Asked Questions (FAQs)

Question 3: What are the recommended starting materials and the primary synthetic route?

The synthesis begins with 2-amino-5-nitrobenzoic acid . The most direct and widely used method is a one-pot or two-step acylation followed by cyclodehydration.

Synthetic_Pathway cluster_cyclization Step 2: Cyclization Start 2-Amino-5-nitrobenzoic Acid Reagent + Acylating Agent (e.g., Acetic Anhydride) Intermediate N-Acyl-2-amino-5-nitrobenzoic Acid (Intermediate) Reagent->Intermediate Cyclization Cyclodehydration (-H₂O) Product 6-Nitro-4H-3,1-benzoxazin-4-one Cyclization->Product

Caption: General synthetic pathway to 6-Nitro-4H-3,1-benzoxazin-4-one.

The key transformation is the final intramolecular cyclization, which forms the oxazinone ring. The choice of the reagent for this step is critical for success.

Question 4: Which cyclizing agents or catalysts should I use? What are the pros and cons?

The selection of the cyclizing agent is the most critical parameter. The choice depends on the desired reaction conditions (temperature, time) and the tolerance of other functional groups on the acyl substituent.

Reagent/Catalyst SystemTypical ConditionsProsCons
Acetic Anhydride Reflux, 2-5 hInexpensive; often acts as both acylating agent and solvent.[1][2]High temperatures required; may not be suitable for sensitive substrates; can lead to side reactions.
Cyanuric Chloride (TCT) / PPh₃ Room Temperature, 1-2 min (mechanochemical) or 1-2 h (in solution)Very fast and mild conditions; high yields; green chemistry approach (grinding).[6][7]Requires multiple reagents; TCT can be moisture sensitive.
1,1'-Carbonyldiimidazole (CDI) Room Temperature, 1-4 hExceedingly mild conditions; high functional group tolerance; can be done one-pot from the carboxylic acid and anthranilic acid.[5]CDI is more expensive than classical reagents.
Acid Catalysis (e.g., H₂SO₄, PPA) Varies, often elevated temperaturesCan be effective for some substrates.[1][8]Harsh conditions; strong potential for side product formation and degradation, especially with a nitro group.

Expert Recommendation: For routine synthesis of simple N-acyl derivatives, acetic anhydride is a cost-effective starting point. For more complex or sensitive substrates, or for process optimization to achieve higher yields under milder conditions, Cyanuric Chloride/PPh₃ or CDI are superior choices.

Question 5: Can you explain the reaction mechanism for the cyclization step?

The mechanism involves two key steps: activation of the carboxylic acid and subsequent intramolecular nucleophilic attack by the amide oxygen.

Caption: Proposed mechanism for cyclodehydration.
  • Activation: The cyclizing agent (e.g., acetic anhydride, TCT) activates the carboxylic acid group, converting it into a better leaving group (e.g., a mixed anhydride).

  • Intramolecular Attack: The oxygen atom of the N-acyl amide group acts as a nucleophile, attacking the activated carbonyl carbon.

  • Elimination: A tetrahedral intermediate is formed, which then collapses, eliminating the leaving group (e.g., an acetate ion) and a proton to form the stable 6-membered benzoxazinone ring.

Key Experimental Protocols

Protocol 1: Classical Synthesis using Acetic Anhydride

This protocol is adapted from standard procedures for benzoxazinone synthesis.[2][3]

  • Setup: To a 100 mL round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 2-amino-5-nitrobenzoic acid (1.82 g, 10 mmol).

  • Reaction: Add acetic anhydride (10 mL, ~100 mmol).

  • Heating: Heat the mixture to reflux (approx. 140 °C) and maintain for 3 hours. The solid should dissolve, and the solution may darken. Monitor the reaction progress by TLC (e.g., using 3:1 Hexane:Ethyl Acetate).

  • Workup: After cooling to room temperature, carefully and slowly pour the reaction mixture into 100 mL of ice-cold water with vigorous stirring. A solid precipitate should form.

  • Isolation: Stir the suspension for 30 minutes to ensure complete precipitation and hydrolysis of excess acetic anhydride. Collect the solid product by vacuum filtration.

  • Purification: Wash the filter cake thoroughly with cold water until the washings are neutral. Dry the solid under vacuum. The crude product can be purified by recrystallization from ethanol to yield 6-nitro-2-methyl-4H-3,1-benzoxazin-4-one.

Protocol 2: Mild Synthesis using Cyanuric Chloride (TCT) and Triphenylphosphine (PPh₃)

This protocol is based on a modern, mild method for cyclodehydration.[6] It assumes the N-acyl-2-amino-5-nitrobenzoic acid has been pre-formed.

  • Setup: In a 50 mL round-bottom flask, dissolve the N-acyl-2-amino-5-nitrobenzoic acid (5 mmol) in an anhydrous solvent like THF or acetonitrile (20 mL).

  • Reagents: Add triphenylphosphine (5.5 mmol, 1.1 eq) and a base such as triethylamine or sodium carbonate (6 mmol, 1.2 eq).

  • Cyclization: Cool the mixture in an ice bath and add cyanuric chloride (5.5 mmol, 1.1 eq) portion-wise over 10 minutes.

  • Reaction: Allow the reaction to warm to room temperature and stir for 1-2 hours, monitoring by TLC.

  • Workup: Quench the reaction with water (20 mL) and extract with ethyl acetate (3 x 20 mL).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by recrystallization or column chromatography.

References

  • Salman, A. A., et al. (2014). Synthesis of some new 1, 3-benzoxazine-4-one and quinazoline-4-one derivatives. Journal of Chemical and Pharmaceutical Research, 6(5), 969-975.
  • Wu, X., et al. (2017). Synthesis of 4H-Benzo[e][8][9]oxazin-4-ones by a Carbonylation–Cyclization Domino Reaction of ortho-Halophenols and Cyanamide. ChemistryOpen, 6(5), 604-607. Available from: [Link]

  • Reddy, C. R., et al. (2021). Recent Progress in the Synthesis of Benzoxazin-4-Ones, Applications in N-Directed Ortho-Functionalizations, and Biological Significance. Molecules, 26(23), 7378. Available from: [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of Benzoxazinones. Available from: [Link]

  • Wouters, M. A., et al. (2016). Plant defense and herbivore counter-defense: benzoxazinoids and insect herbivores. Phytochemistry Reviews, 15(6), 1127-1151. Available from: [Link]

  • Abdel-Megeed, M. F., et al. (2013). Chemistry of 4H-3,1-Benzoxazin-4-ones. International Journal of Modern Organic Chemistry, 2(2), 81-121.
  • Reddy, C. R., et al. (2021). Recent Progress in the Synthesis of Benzoxazin-4-Ones, Applications in N-Directed Ortho-Functionalizations, and Biological Significance. MDPI. Available from: [Link]

  • Kim, H. P., et al. (2017). Synthesis of Functionalized 4H-3,1-Benzoxazines through Chemoselective Reduction of Benzoxazin-4-Ones. Bulletin of the Korean Chemical Society, 38(5), 599-602. Available from: [Link]

  • Shariat, M., et al. (2004). Synthesis of Benzoxazinone Derivatives: A New Route to 2-(N-Phthaloylmethyl)-4H-3,1-benzoxazin-4-one. Molecules, 9(10), 846-851. Available from: [Link]

  • Soliman, M. H., et al. (2021). Synthesis and Reactions of Some Novel 4H-3,1-Benzoxazinone Bearing Chalcone Moiety with Antibacterial Evaluation. Afinidad, 78(595). Available from: [Link]

  • El-Hashash, M. A., et al. (2013). Synthesis and Reactivity of 6 Iodo 4H 3,1 Benzoxazin 4 One. Scribd.
  • Review on Synthesis and Antimicrobial Applications of 1,3-Benzoxazine Derivatives. (2022). Journal of Chemical Health Risks.
  • Mateo, P., & Robert, C. A. (2021). The Chemical Ecology of Benzoxazinoids. CHIMIA International Journal for Chemistry, 75(5), 446-452.
  • BenchChem. (2025). Technical Support Center: Synthesis of 2-Amino-5-nitrobenzoic Acid.
  • Ammar, Y. A., et al. (2012). Studies on Some Benzoxazine-4-one Derivatives with Potential Biological Activity. World Journal of Chemistry, 7(1), 12-18.
  • Soliman, M. H., et al. (2021). Synthesis and Reactions of Some Novel 4H-3,1-Benzoxazinone Bearing Chalcone Moiety with Antibacterial Evaluation. RACO. Available from: [Link]

  • Wang, H., et al. (2021). One-pot synthesis of 1,3-oxazin-4-ones through an Ir-catalyzed mild formal condensation reaction of secondary amides with acyl chlorides. Organic Chemistry Frontiers, 8(15), 4155-4161. Available from: [Link]

  • Buller, M. J., et al. (2022). CDI Mediates Mild and One-Pot Syntheses of 4H-1,3-Benzoxazinones. ChemRxiv. Available from: [Link]

  • Torres-Ponce, A., et al. (2022). Gold(I)-Catalyzed Synthesis of 4H-Benzo[d][8][9]oxazines and Biological Evaluation of Activity in Breast Cancer Cells. ACS Omega, 7(8), 6967-6978. Available from: [Link]

  • Kumar, A., et al. (2016). SYNTHESIS OF A NOVEL DERIVATIVES OF[7][9]BENZOXAZINONE. Rasayan Journal of Chemistry, 9(4), 629-634.

  • Mallory, F. B. (1963). Benzofurazan 1-oxide. Organic Syntheses, 43, 6.
  • Pattarawarapan, M., et al. (2017). Mechanochemical Synthesis of Substituted 4H-3,1-Benzoxazin-4-ones, 2-Aminobenzoxazin-4-ones, and 2-Amino-4H-3,1-benzothiazin-4-ones Mediated by 2,4,6-Trichloro-1,3,5-triazine and Triphenylphosphine. Synlett, 28(05), 589-592. Available from: [Link]

Sources

Optimization

Technical Support Center: Byproduct Analysis in 6-Nitro-4H-3,1-benzoxazin-4-one Synthesis

Welcome to the Technical Support Center for the synthesis of 6-Nitro-4H-3,1-benzoxazin-4-one. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and n...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center for the synthesis of 6-Nitro-4H-3,1-benzoxazin-4-one. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and nuances of this specific synthesis. We will delve into the likely byproducts, troubleshooting strategies, and analytical approaches to ensure a high-yield, high-purity outcome for your experiments.

I. Troubleshooting Guide: Common Issues and Solutions

This section addresses specific experimental issues in a question-and-answer format, providing insights into the root causes and actionable solutions.

Question 1: My reaction yield is consistently low, and I observe a significant amount of a polar, water-soluble compound. What is the likely cause and how can I improve the yield?

Answer:

The most probable cause for low yield with a polar byproduct is the incomplete cyclization of the intermediate, N-acetyl-2-amino-5-nitrobenzoic acid. This intermediate is significantly more polar than the desired benzoxazinone product due to the presence of the free carboxylic acid.

Causality: The cyclodehydration step, often carried out with reagents like acetic anhydride, is an equilibrium process. Insufficient heating, inadequate reaction time, or the presence of water can hinder the complete conversion to the benzoxazinone. The electron-withdrawing nature of the nitro group can also slightly deactivate the nucleophilicity of the amino group, making the cyclization more challenging compared to non-nitrated analogues.

Solutions:

  • Anhydrous Conditions: Ensure all glassware is thoroughly dried and use anhydrous grade acetic anhydride. Moisture will readily hydrolyze the acetic anhydride and the benzoxazinone product.

  • Reaction Temperature and Time: The reaction typically requires heating. A common procedure for similar nitro-substituted benzoxazinones involves refluxing in acetic anhydride.[1] Monitor the reaction progress using Thin Layer Chromatography (TLC) to ensure the disappearance of the starting N-acetylated intermediate.

  • Efficient Mixing: Ensure vigorous stirring to maintain a homogeneous reaction mixture, especially if the starting material has limited solubility.

Question 2: I've isolated my product, but the 1H NMR spectrum shows an additional set of aromatic signals and a broad singlet that integrates to one proton. What could this impurity be?

Answer:

This spectroscopic evidence strongly suggests the presence of the uncyclized starting material, 2-amino-5-nitrobenzoic acid, or the N-acetyl intermediate. The broad singlet is characteristic of a carboxylic acid proton.

Identification:

  • 2-Amino-5-nitrobenzoic acid: Will show characteristic aromatic protons and two broad singlets for the amine and carboxylic acid protons.

  • N-acetyl-2-amino-5-nitrobenzoic acid: Will display aromatic signals, a singlet for the acetyl methyl group (around 2.2 ppm), an amide N-H proton, and a carboxylic acid proton.

Solutions for Removal:

  • Recrystallization: This is often the most effective method for removing the more polar starting materials. A suitable solvent system would be one in which the benzoxazinone has moderate solubility at high temperatures and low solubility at room temperature, while the impurities remain in the mother liquor. Ethanol or a mixture of ethanol and water can be effective.[2]

  • Washing: A wash of the crude product with a dilute sodium bicarbonate solution can help remove the acidic impurities. However, be cautious as the benzoxazinone ring can be susceptible to hydrolysis under basic conditions, especially with prolonged exposure or heat.

Question 3: My mass spectrometry data shows a peak that is 42 mass units higher than the expected product mass. What is this byproduct?

Answer:

A mass increase of 42 units (CH₂=C=O) strongly indicates the formation of a di-acetylated byproduct. This can occur if the nitrogen of the benzoxazinone ring undergoes N-acetylation by the acetic anhydride.

Mechanism of Formation: While the primary reaction is the intramolecular cyclization, under forcing conditions or with a large excess of acetic anhydride, the nitrogen atom in the newly formed benzoxazinone ring can be further acetylated.

Mitigation:

  • Control Stoichiometry: Use a moderate excess of acetic anhydride rather than a large excess.

  • Reaction Time: Avoid unnecessarily long reaction times once the formation of the desired product is complete, as determined by TLC.

  • Purification: This byproduct is generally less polar than the starting materials but can often be separated from the desired product by careful column chromatography or fractional crystallization.

II. Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for 6-Nitro-4H-3,1-benzoxazin-4-one?

The most common and practical laboratory synthesis starts with 2-amino-5-nitrobenzoic acid.[3] This starting material is typically prepared by the nitration of N-acetylanthranilic acid, followed by hydrolysis of the acetyl group.[4][5] The 2-amino-5-nitrobenzoic acid is then cyclized, most commonly by heating with acetic anhydride, to yield 2-methyl-6-nitro-4H-3,1-benzoxazin-4-one. For the synthesis of the parent 6-Nitro-4H-3,1-benzoxazin-4-one (unsubstituted at the 2-position), a different cyclizing agent such as formic acid or a derivative would be required. A more general approach for 2-unsubstituted benzoxazinones involves the reaction of the anthranilic acid with triphosgene or a similar phosgene equivalent.

Q2: What are the expected byproducts in the synthesis of 6-Nitro-4H-3,1-benzoxazin-4-one from 2-amino-5-nitrobenzoic acid and acetic anhydride?

The primary and most common byproduct is the N-acetyl-2-amino-5-nitrobenzoic acid due to incomplete cyclization. Other potential byproducts include:

  • Unreacted 2-amino-5-nitrobenzoic acid .

  • Di-acetylated product : Acetylation of the benzoxazinone nitrogen.

  • Hydrolysis product : If water is present, the benzoxazinone ring can open back up to the N-acetyl intermediate.

Q3: What analytical techniques are recommended for monitoring the reaction and assessing the purity of the final product?

  • Thin Layer Chromatography (TLC): Essential for monitoring the progress of the reaction. A suitable mobile phase would be a mixture of ethyl acetate and hexane, with the exact ratio optimized to achieve good separation between the starting material, intermediate, and product.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): The most powerful tool for structural confirmation and identification of byproducts. The disappearance of the carboxylic acid proton signal and the appearance of the characteristic benzoxazinone ring signals confirm the product formation.

  • Mass Spectrometry (MS): To confirm the molecular weight of the product and identify any byproducts with different masses.

  • Infrared (IR) Spectroscopy: Useful for identifying the characteristic carbonyl stretch of the benzoxazinone (around 1760-1780 cm⁻¹) and the disappearance of the carboxylic acid O-H stretch from the starting material.

III. Experimental Protocols and Data

A. Synthesis of 2-methyl-6-nitro-4H-3,1-benzoxazin-4-one

This protocol is adapted from the synthesis of the isomeric 2-methyl-7-nitro-4H-3,1-benzoxazin-4-one and is expected to be effective for the 6-nitro isomer.[1]

  • To 1.82 g (10 mmol) of 2-amino-5-nitrobenzoic acid in a round-bottom flask, add 10 mL of acetic anhydride.

  • Heat the mixture to reflux with stirring for 2-3 hours.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Allow the reaction mixture to cool to room temperature, during which the product may start to crystallize.

  • Pour the mixture into 50 mL of ice-water and stir for 30 minutes to precipitate the product and hydrolyze the excess acetic anhydride.

  • Collect the solid product by vacuum filtration and wash with cold water.

  • Recrystallize the crude product from ethanol to obtain pure 2-methyl-6-nitro-4H-3,1-benzoxazin-4-one.

B. Predicted Spectroscopic Data for Byproduct Analysis
CompoundKey ¹H NMR Signals (δ, ppm)Key ¹³C NMR Signals (δ, ppm)Expected Mass (m/z)
2-methyl-6-nitro-4H-3,1-benzoxazin-4-one ~8.5-7.5 (Ar-H), ~2.4 (CH₃)~160 (C=O), ~158 (C=N), ~145-120 (Ar-C), ~22 (CH₃)[M+H]⁺: 207
N-acetyl-2-amino-5-nitrobenzoic acid ~11-13 (br s, COOH), ~9-10 (br s, NH), ~8.5-7.5 (Ar-H), ~2.2 (CH₃)~170 (COOH), ~169 (C=O, amide), ~145-120 (Ar-C), ~24 (CH₃)[M+H]⁺: 225
2-amino-5-nitrobenzoic acid ~11-13 (br s, COOH), ~8.5-7.5 (Ar-H), ~6-7 (br s, NH₂)~170 (COOH), ~150-110 (Ar-C)[M+H]⁺: 183

IV. Visual Guides

A. Synthetic Pathway and Byproduct Formation

G cluster_1 Byproduct Formation A 2-amino-5-nitrobenzoic acid B N-acetyl-2-amino-5-nitrobenzoic acid A->B Acetic Anhydride C 2-methyl-6-nitro-4H-3,1-benzoxazin-4-one B->C Heat (-H2O) D Incomplete Cyclization B->D E Hydrolysis C->E E->B H2O

Caption: Synthetic pathway to 2-methyl-6-nitro-4H-3,1-benzoxazin-4-one and key byproduct routes.

B. Analytical Workflow for Purity Assessment

G A Crude Product B TLC Analysis (e.g., 3:1 Hexane:EtOAc) A->B C Multiple Spots? B->C Yes D Single Spot? B->D No E Purification (Recrystallization/Column) C->E F NMR Spectroscopy (¹H, ¹³C) D->F E->A Re-analyze G Mass Spectrometry F->G H Pure Product (>95%) G->H Confirmed I Identify Impurities G->I Unexpected Peaks I->E

Caption: A typical analytical workflow for assessing the purity of synthesized 6-Nitro-4H-3,1-benzoxazin-4-one.

V. References

  • Soliman, M. H., El-Sakka, S. S., & El-Shalakany, E. M. (2021). Synthesis and Reactions of Some Novel 4H-3,1-Benzoxazinone Bearing Chalcone Moiety with Antibacterial Evaluation. Afinidad, 78(597), 441-446. [Link]

  • Nefisath, P., Vishwanatha, P., & Sudhakar, Y. N. (2018). Synthesis and Characterization of Benzoxazinone Derivatives. Mapana Journal of Sciences, 17(2), 47-51. [Link]

  • Google Patents. Process for the preparation of 2-amino-5-nitrobenzonitrile.

  • Google Patents. Process for the preparation of nitro substitute amino benzoic acid amides.

  • Organic Chemistry Portal. Benzoxazinone synthesis. [Link]

  • Ismail, M. F., El-Bassiouny, F. A., & Younes, H. A. (2013). Chemistry of 4H-3,1-Benzoxazin-4-ones. International Journal of Modern Organic Chemistry, 2(2), 81-121. [Link]

  • Eissa, A. M. F. (2012). Synthesis and Reactivity of 6-Iodo-4H-3,1-Benzoxazin-4-one Towards Nitrogen Nucleophiles and Their Antimicrobial Activities. Chemical and Process Engineering Research, 5, 13-24. [Link]

  • Pawar, C. D., Sonawane, K. D., & Bhosale, R. B. (2016). Synthetic And Biological Profile Of 4H-3-1-Benzoxazin-4-One: A Review. World Journal of Pharmaceutical Research, 5(6), 556-579. [Link]

  • Movassaghi, M., & Hill, M. D. (2018). CDI Mediates Mild and One-Pot Syntheses of 4H-1,3-Benzoxazinones. ChemRxiv. [Link]

  • PubChem. 2-Amino-5-nitrobenzoic acid. [Link]

  • Soliman, M. H., El-Sakka, S. S., & El-Shalakany, E. M. (2022). Synthesis and Reactions of Some Novel 4H-3,1-Benzoxazinone Bearing Chalcone Moiety with Antibacterial Evaluation. Afinidad. Journal of Chemical Engineering Theoretical and Applied Chemistry, 79(597). [Link]

  • PubChemLite. 6-nitro-2h-1,4-benzoxazin-3(4h)-one. [Link]

  • Chem-Impex. 6-Nitro-2H-1,4-benzoxazin-3(4H-one. [Link]

  • WebAssign. Experiment 8 - Amide Preparation. [Link]

  • Odabasoglu, M., Büyükgüngör, O., Avinc, O. O., & Odabasoglu, M. (2008). 2-Amino-5-nitrobenzoic acid. Acta Crystallographica Section E: Structure Reports Online, 64(12), o2372. [Link]

  • Odabasoglu, M., Büyükgüngör, O., Avinc, O. O., & Odabasoglu, M. (2008). 2-Amino-5-nitrobenzoic acid. Acta Crystallographica Section E: Structure Reports Online, 64(Pt 12), o2372. [Link]

Sources

Reference Data & Comparative Studies

Validation

A Comparative Guide to the Biological Activity of 6-Nitro-4H-3,1-benzoxazin-4-one and Other Nitroaromatic Compounds

Introduction: The Duality of the Nitro Group in Medicinal Chemistry Nitroaromatic compounds represent a fascinating and enduring class of molecules in drug discovery and development. The presence of the nitro (-NO₂) grou...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Duality of the Nitro Group in Medicinal Chemistry

Nitroaromatic compounds represent a fascinating and enduring class of molecules in drug discovery and development. The presence of the nitro (-NO₂) group, a potent electron-withdrawing moiety, confers a unique chemical reactivity that is central to their biological effects[1]. This reactivity is a double-edged sword, responsible for both the therapeutic efficacy and potential toxicity of these compounds[1][2]. The biological activity of nitroaromatics is intrinsically linked to the reductive metabolism of the nitro group within biological systems. This process, often mediated by nitroreductase enzymes, generates a cascade of reactive intermediates, including nitroso and hydroxylamino species, as well as nitro anion radicals[1][3][4]. These intermediates can interact with cellular macromolecules like DNA and proteins, leading to a range of biological outcomes from antimicrobial and anticancer effects to mutagenicity and cytotoxicity[1][2][5].

This guide focuses on a specific, yet under-investigated, nitroaromatic compound: 6-Nitro-4H-3,1-benzoxazin-4-one . This molecule marries the reactive potential of the nitroaromatic scaffold with the privileged structure of a benzoxazinone. Benzoxazinone derivatives are themselves a well-established class of heterocyclic compounds with a broad spectrum of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties[6][7][8][9][10][11].

Given the current lack of extensive biological data specifically for 6-Nitro-4H-3,1-benzoxazin-4-one, this guide will provide a comparative framework for researchers. We will first explore the foundational biological activities of both nitroaromatic and benzoxazinone scaffolds. Subsequently, we will present a comparative analysis with well-characterized nitroaromatic compounds and benzoxazinone analogues to hypothesize the likely biological profile of 6-Nitro-4H-3,1-benzoxazin-4-one and to provide a roadmap for its empirical evaluation.

The Nitroaromatic Mechanism of Action: A Tale of Reduction

The bioactivity of nitroaromatic compounds is fundamentally a story of reductive activation. In environments with low oxygen tension, such as in certain bacteria or hypoxic tumor regions, the nitro group can undergo a one- or two-electron reduction catalyzed by nitroreductase enzymes[3][12].

Nitroaromatic_Activation Nitroaromatic Nitroaromatic Compound (R-NO₂) NitroRadical Nitro Anion Radical (R-NO₂⁻•) Nitroaromatic->NitroRadical 1e⁻ reduction (Nitroreductase) Nitroso Nitroso Derivative (R-NO) NitroRadical->Nitroso 1e⁻ reduction DNA_Damage DNA Damage & Macromolecular Adducts NitroRadical->DNA_Damage Covalent Binding & Oxidative Stress Hydroxylamine Hydroxylamine Derivative (R-NHOH) Nitroso->Hydroxylamine 2e⁻ reduction Nitroso->DNA_Damage Covalent Binding & Oxidative Stress Amino Amino Derivative (R-NH₂) Hydroxylamine->Amino 2e⁻ reduction Hydroxylamine->DNA_Damage Covalent Binding & Oxidative Stress

Caption: Generalized pathway of nitroaromatic bioactivation.

This reductive process generates highly reactive intermediates that can exert cytotoxic effects through various mechanisms, including:

  • Covalent adduct formation: The electrophilic intermediates can form covalent bonds with nucleophilic sites on DNA and proteins, leading to cellular damage and death.

  • Oxidative stress: The nitro anion radical can react with molecular oxygen to produce superoxide radicals, initiating a cascade of reactive oxygen species (ROS) that overwhelm cellular antioxidant defenses.

Comparative Analysis of Biological Activity

To frame our expectations for 6-Nitro-4H-3,1-benzoxazin-4-one, we will compare the known activities of representative nitroaromatic drugs and a simple nitroarene, alongside non-nitro benzoxazinone analogues.

Anticipated Antimicrobial Activity

The presence of the nitro group strongly suggests that 6-Nitro-4H-3,1-benzoxazin-4-one will possess antimicrobial properties. The benzoxazinone core itself has been associated with antibacterial and antifungal effects[6][8][13][14][15]. The combination of these two pharmacophores could lead to potent antimicrobial activity.

Table 1: Comparative Antimicrobial Activity of Selected Nitroaromatic Compounds

CompoundClassOrganism(s)MIC (µg/mL)Reference(s)
Nitrofurantoin NitrofuranEscherichia coli16 (MIC₉₀)[16]
Staphylococcus aureus16 (MIC₉₀)[16]
Benznidazole NitroimidazoleTrypanosoma cruzi7.6 - 32 (IC₅₀, epimastigotes)[17]
Hypothetical: 6-Nitro-4H-3,1-benzoxazin-4-one NitrobenzoxazinoneE. coli, S. aureusTo be determined

MIC₉₀: Minimum inhibitory concentration for 90% of isolates. IC₅₀: Half-maximal inhibitory concentration.

Nitrofurantoin is a widely used antibiotic for urinary tract infections, effective against a range of Gram-positive and Gram-negative bacteria[18]. Its mechanism involves reductive activation by bacterial nitroreductases to generate reactive intermediates that inhibit various enzymatic systems and damage bacterial DNA[18]. Benznidazole is a key therapeutic for Chagas disease, with its activity against Trypanosoma cruzi also stemming from nitroreduction[2][8][17][19][20].

Anticipated Cytotoxic and Anticancer Activity

The ability of nitroaromatic compounds to induce cellular damage also makes them candidates for anticancer agents, particularly in the context of hypoxia-activated prodrugs. Furthermore, some benzoxazinone derivatives have demonstrated cytotoxicity against cancer cell lines[21][22][23][24].

Table 2: Comparative Cytotoxicity of Selected Nitroaromatic and Benzoxazinone Compounds

CompoundClassCell LineIC₅₀ / LC₅₀Reference(s)
2,4-Dinitrotoluene DinitroareneMCF-7 (breast cancer)407 ppm (~2.23 mM)[25]
MRC-5 (lung fibroblast)527 ppm (~2.89 mM)[25]
2-Phenyl-4H-3,1-benzoxazin-4-one BenzoxazinoneA549 (lung cancer)65.43 µg/mL (~293 µM)[23]
Nitro-substituted 2-aryl-4H-3,1-benzoxazin-4-one NitrobenzoxazinoneP388 (leukemia)8.9 µM (ID₅₀)[21]
Hypothetical: 6-Nitro-4H-3,1-benzoxazin-4-one NitrobenzoxazinoneHeLa (cervical cancer)To be determined

IC₅₀: Half-maximal inhibitory concentration. LC₅₀: Median lethal concentration. ID₅₀: 50% inhibitory dose.

2,4-Dinitrotoluene, a known carcinogen, exhibits cytotoxicity, providing a baseline for the toxicity of simple nitroaromatics[25][26]. In contrast, the non-nitro benzoxazinone derivative shows moderate cytotoxicity against A549 cells[23]. Notably, a nitro-substituted benzoxazinone demonstrated potent activity against P388 leukemia cells, suggesting that the nitro group can significantly enhance the cytotoxic potential of the benzoxazinone scaffold[21].

Anticipated Enzyme Inhibition

Certain benzoxazinone derivatives are known inhibitors of serine proteases, such as human neutrophil elastase[21]. This enzyme is implicated in various inflammatory diseases.

Table 3: Comparative Enzyme Inhibition

CompoundClassTarget EnzymeInhibitionReference(s)
Nitro-substituted 2-aryl-4H-3,1-benzoxazin-4-one NitrobenzoxazinonePorcine Pancreatic ElastaseInhibitor[21]
Hypothetical: 6-Nitro-4H-3,1-benzoxazin-4-one NitrobenzoxazinoneHuman Neutrophil ElastaseTo be determined

The finding that a nitro-containing benzoxazinone inhibits elastase suggests that 6-Nitro-4H-3,1-benzoxazin-4-one may also target this or other serine proteases[21].

Experimental Protocols for Biological Evaluation

To empirically determine the biological activity of 6-Nitro-4H-3,1-benzoxazin-4-one, a series of standardized in vitro assays are recommended.

Workflow for Evaluating Biological Activity

Experimental_Workflow cluster_assays In Vitro Assays Cytotoxicity Cytotoxicity Assay (MTT) Data Comparative Biological Activity Profile Cytotoxicity->Data Antimicrobial Antimicrobial Assay (Broth Microdilution) Antimicrobial->Data Enzyme Enzyme Inhibition Assay (Elastase) Enzyme->Data Start 6-Nitro-4H-3,1-benzoxazin-4-one Start->Cytotoxicity Start->Antimicrobial Start->Enzyme

Caption: A streamlined workflow for the biological evaluation of the target compound.

Protocol 1: Cytotoxicity Assessment using the MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity[4][5][7][9].

Principle: Metabolically active cells possess mitochondrial dehydrogenases that reduce the yellow tetrazolium salt MTT to purple formazan crystals. The concentration of the formazan, which is solubilized and measured spectrophotometrically, is directly proportional to the number of viable cells[7].

Step-by-Step Methodology:

  • Cell Seeding:

    • Culture HeLa (human cervical cancer) cells in appropriate medium until they reach the exponential growth phase.

    • Harvest the cells and seed them into a 96-well plate at a density of approximately 1 x 10⁴ cells per well in 100 µL of medium.

    • Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.

  • Compound Treatment:

    • Prepare a stock solution of 6-Nitro-4H-3,1-benzoxazin-4-one in DMSO.

    • Perform serial dilutions of the stock solution in culture medium to achieve a range of final concentrations (e.g., 0.1, 1, 10, 50, 100 µM).

    • Replace the medium in the wells with 100 µL of the medium containing the different compound concentrations. Include wells with medium and DMSO as a vehicle control, and wells with untreated cells as a positive control for viability.

    • Incubate the plate for 24 to 48 hours.

  • MTT Incubation:

    • Prepare a 5 mg/mL stock solution of MTT in phosphate-buffered saline (PBS) and filter-sterilize it.

    • Add 10 µL of the MTT stock solution to each well.

    • Incubate the plate for 4 hours at 37°C, allowing the formazan crystals to form.

  • Formazan Solubilization and Absorbance Reading:

    • Carefully aspirate the medium from each well without disturbing the formazan crystals.

    • Add 100 µL of DMSO to each well to dissolve the formazan crystals.

    • Gently agitate the plate to ensure complete solubilization.

    • Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration relative to the untreated control.

    • Plot the percentage of viability against the log of the compound concentration and determine the IC₅₀ value using non-linear regression analysis.

Protocol 2: Antimicrobial Susceptibility Testing by Broth Microdilution

This method determines the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent, which is the lowest concentration that prevents visible growth of a microorganism[6][27][28][29].

Principle: A standardized inoculum of a test bacterium is exposed to serial dilutions of the antimicrobial agent in a liquid growth medium in a 96-well plate. The MIC is determined by visual inspection after incubation[6].

Step-by-Step Methodology:

  • Inoculum Preparation:

    • From a fresh (18-24 hour) agar plate, select several isolated colonies of the test organism (e.g., E. coli ATCC 25922 and S. aureus ATCC 29213).

    • Suspend the colonies in sterile saline to match the turbidity of a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).

    • Dilute this suspension in Cation-Adjusted Mueller-Hinton Broth (CAMHB) to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in the test wells.

  • Preparation of Compound Dilutions:

    • Prepare a stock solution of 6-Nitro-4H-3,1-benzoxazin-4-one in a suitable solvent (e.g., DMSO).

    • Perform serial twofold dilutions of the compound in CAMHB in a 96-well microtiter plate to cover a clinically relevant concentration range.

  • Inoculation and Incubation:

    • Add the standardized bacterial inoculum to each well of the microtiter plate containing the compound dilutions.

    • Include a growth control well (inoculum without compound) and a sterility control well (broth without inoculum).

    • Incubate the plate at 35°C ± 2°C for 16-20 hours in ambient air.

  • MIC Determination:

    • After incubation, visually inspect the wells for turbidity.

    • The MIC is the lowest concentration of the compound at which there is no visible bacterial growth.

Protocol 3: Human Neutrophil Elastase Inhibition Assay

This fluorometric assay screens for inhibitors of human neutrophil elastase[3][10][12][30].

Principle: Neutrophil elastase cleaves a specific non-fluorescent substrate to produce a highly fluorescent product. In the presence of an inhibitor, the rate of this reaction is reduced[12].

Step-by-Step Methodology:

  • Reagent Preparation:

    • Prepare an assay buffer (e.g., Tris-HCl with NaCl).

    • Reconstitute the human neutrophil elastase enzyme and the fluorogenic substrate according to the manufacturer's instructions.

    • Prepare a stock solution of 6-Nitro-4H-3,1-benzoxazin-4-one in DMSO and create serial dilutions in the assay buffer.

  • Assay Procedure:

    • In a 96-well black microplate, add the diluted test compound solutions.

    • Include a known elastase inhibitor (e.g., Sivelestat) as a positive control and a vehicle control (assay buffer with DMSO).

    • Add the diluted neutrophil elastase solution to all wells except the blank.

    • Incubate at room temperature for a pre-determined time (e.g., 10-30 minutes) to allow the inhibitor to bind to the enzyme.

    • Initiate the reaction by adding the fluorogenic substrate to all wells.

    • Immediately measure the fluorescence intensity (e.g., excitation at 400 nm and emission at 505 nm) over time using a microplate reader.

  • Data Analysis:

    • Calculate the rate of the enzymatic reaction for each concentration of the test compound.

    • Determine the percentage of inhibition relative to the vehicle control.

    • Plot the percentage of inhibition against the log of the compound concentration to determine the IC₅₀ value.

Conclusion and Future Directions

The structural amalgamation of a nitroaromatic moiety and a benzoxazinone core in 6-Nitro-4H-3,1-benzoxazin-4-one presents a compelling case for its potential as a biologically active agent. Based on the activities of related compounds, it is reasonable to hypothesize that this molecule will exhibit antimicrobial and cytotoxic properties, and may also function as an enzyme inhibitor.

The provided experimental protocols offer a robust framework for the systematic evaluation of these potential activities. The resulting data will be crucial in elucidating the biological profile of 6-Nitro-4H-3,1-benzoxazin-4-one and determining its potential for further development as a therapeutic agent. Future studies should also aim to investigate its mechanism of action in more detail, including its dependence on nitroreductase activity and its potential to induce oxidative stress.

References

  • Revisiting Nitroaromatic Drugs: Mechanisms of Bioactivation, Metabolism and Toxicity and Methods to Synthesize Nitroaromatic Fragments. SciELO. Available at: [Link]

  • Single- and Two-Electron Reduction of Nitroaromatic Compounds by Flavoenzymes: Mechanisms and Implications for Cytotoxicity. MDPI. Available at: [Link]

  • Cytotoxicity MTT Assay Protocols and Methods. Springer Nature Experiments. Available at: [Link]

  • Cell Viability Assays. NCBI Bookshelf. Available at: [Link]

  • The MTT Assay: A Valuable Tool for Measuring Cell Viability. Creative Diagnostics. Available at: [Link]

  • In vitro susceptibility of Trypanosoma cruzi discrete typing units (DTUs) to benznidazole: A systematic. Horizon IRD. Available at: [Link]

  • Principle: Rapid colorimetric assay based on the cleavage of the tetrazolium ring of MTT (3-(4,5-dimethylthazolk-2-yl). Available at: [Link]

  • In Vitro Benznidazole and Nifurtimox Susceptibility Profile of Trypanosoma cruzi Strains Belonging to Discrete Typing Units TcI, TcII, and TcV. PMC. Available at: [Link]

  • Benznidazole-Resistance in Trypanosoma cruzi Is a Readily Acquired Trait That Can Arise Independently in a Single Population. PMC. Available at: [Link]

  • MIC determination by broth micro dilution using Sensititre plates from Thermo Scientific. FWD AMR-RefLabCap. Available at: [Link]

  • Trypanosoma cruzi benznidazole susceptibility in vitro does not predict the therapeutic outcome of human Chagas disease. SciELO. Available at: [Link]

  • MIC Determination By Microtitre Broth Dilution Method. Hancock Lab. Available at: [Link]

  • The Role of Nitro Groups in Pharmaceuticals: Effects and Interactions with Biological Systems. SvedbergOpen. Available at: [Link]

  • Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Assays Using Broth Microdilution Method. Protocols.io. Available at: [Link]

  • Studies on Some Benzoxazine-4-one Derivatives with Potential Biological Activity. World Journal of Organic Chemistry. Available at: [Link]

  • Synthesis and Antimicrobial Activity of 2-Aryl-4H-3,1-benzoxazin-4-ones. ResearchGate. Available at: [Link]

  • Chemistry of 4H-3,1-Benzoxazin-4-ones. Modern Scientific Press. Available at: [Link]

  • Assessing the urinary concentration of nitrofurantoin and its antibacterial activity against Escherichia coli, Staphylococcus pseudintermedius, and Enterococcus faecium isolated from dogs with urinary tract infections. Illinois Experts. Available at: [Link]

  • Facile synthesis and antibacterial evaluation of 2- phenyl-3, 4-dihydro-2h-1, 3-benzoxazine derivatives. International Journal of Pharmaceutical Sciences and Research. Available at: [Link]

  • Elabscience® Human NE/ELA2(Neutrophil Elastase/Elastase-2) ELISA Kit. Elabscience. Available at: [Link]

  • Antibiotic Susceptibility Pattern of Uropathogens towards Nitrofurontoin and Nalidixic Acid: A Comparitive Study. Journal of Pure and Applied Microbiology. Available at: [Link]

  • Synthesis of 2-Methyl/phenyl–6&8disubstituted–1,3-benzoxazine-4–ones as potential Antimicrobial Agents. Academia.edu. Available at: [Link]

  • Structure-activity studies on 2-aryl-4H-3,1-benzoxazin-4-ones. PubMed. Available at: [Link]

  • Synthesis and Reactions of Some Novel 4H-3,1-Benzoxazinone Bearing Chalcone Moiety with Antibacterial Evaluation. RACO. Available at: [Link]

  • Is nitrofurantoin (antibiotic) effective for treating E. coli (Escherichia coli) infections?. Examine. Available at: [Link]

  • nitrofurantoin: UTI Uses, Side Effects & Dosage. MedicineNet. Available at: [Link]

  • Cytotoxicity of dinitrotoluenes (2,4-dNT, 2,6-DNT ) to MCF-7 and MRC-5 cells. PubMed. Available at: [Link]

  • BIOASSAY OF 2,4-DINITROTOLUENE FOR POSSIBLE CARCINOGENICITY. National Toxicology Program. Available at: [Link]

  • 2H-1,4-Benzoxazin-3(4H)-one linked 1,2,3-triazole derivatives and their study on inducing DNA damage in tumor cells. PMC. Available at: [Link]

  • Synthesis of 2-phenyl-4H-benzo[d][1][5]oxazin-4-one and Their Biological Activity Against A549 Cancer Cell Line through Methionyl. Ubaya Repository. Available at: [Link]

  • Docking, Synthesis, Antifungal and Cytotoxic Activities of Some Novel Substituted 4 H -Benzoxazin-3-one. ResearchGate. Available at: [Link]

  • Cellular changes of HeLa cells following exposure to IC50... ResearchGate. Available at: [Link]

  • IC 50 of compounds against HeLa cells. ResearchGate. Available at: [Link]

  • Formulation of 2-methyl-3,1-(4H)-benzoxazin-4-one and evaluation its antifungal activity against some pathogenic fungi. Egyptian Journal of Agricultural Research. Available at: [Link]

  • The Investigation of Anti-Proliferative Effects of [Ag2(sac)2(dap)2] Complex on Different Types of Cancer. DergiPark. Available at: [Link]

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Comparative

Purity Analysis of Synthesized 6-Nitro-4H-3,1-benzoxazin-4-one by HPLC

A Comparative Technical Guide for Drug Development Professionals Executive Summary The synthesis of 6-Nitro-4H-3,1-benzoxazin-4-one (and its 2-substituted derivatives, commonly formed via acetic anhydride cyclization) pr...

Author: BenchChem Technical Support Team. Date: February 2026

A Comparative Technical Guide for Drug Development Professionals

Executive Summary

The synthesis of 6-Nitro-4H-3,1-benzoxazin-4-one (and its 2-substituted derivatives, commonly formed via acetic anhydride cyclization) presents a unique analytical challenge. As a reactive electrophile and a precursor to quinazolinones, this molecule is inherently unstable in nucleophilic solvents.

While many researchers default to generic Reverse-Phase HPLC (RP-HPLC) methods, this guide argues that solvent selection and buffering are critical determinants of accuracy . Standard methods using Methanol (MeOH) can induce in-situ solvolysis, leading to false impurity profiles. This guide compares HPLC against alternative techniques (GC, TLC) and provides a self-validating, optimized HPLC protocol designed to preserve the integrity of the benzoxazinone ring during analysis.

Part 1: The Analytical Challenge & Technique Comparison

The Stability Paradox

The core structure of 4H-3,1-benzoxazin-4-one contains a cyclic ester (lactone) masked within a heteroatomic ring. It is an activated electrophile.

  • Risk: In the presence of primary alcohols (MeOH) or unbuffered water, the ring opens to form the corresponding ester or acid (e.g., N-acetyl-5-nitroanthranilic acid).

  • Consequence: An analytically pure sample may appear impure on the chromatogram due to degradation during the run.

Comparison of Analytical Techniques

The following table objectively compares HPLC against common alternatives for this specific molecule.

FeatureHPLC (Optimized) Gas Chromatography (GC) TLC (Thin Layer) 1H-NMR
Suitability High (Gold Standard)Low to Medium Low High (Structural)
Quantitation Precise (<0.5% error)VariableSemi-quantitativeGood (>1% error)
Thermal Risk None (Ambient/30°C)High (Injector port degradation)NoneNone
Solvent Risk Manageable (Use ACN)Low (Inert carrier gas)LowLow (Deuterated solvents)
Sensitivity High (UV detection of Nitro group)Good (FID)LowLow
Major Drawback Requires aprotic mobile phases or fast gradients.Thermal decarboxylation or ring opening in injector.Poor resolution of isomers.Expensive; low throughput.

Expert Insight: While GC is excellent for volatiles, nitro-benzoxazinones often have melting points >140°C. The high injector temperatures required (250°C+) can cause thermal ring-opening or decarboxylation, making GC unreliable for purity assays. HPLC is the only robust choice for quantitative purity analysis, provided the mobile phase is controlled.

Part 2: Experimental Protocol (The Self-Validating System)

This protocol uses Acetonitrile (ACN) instead of Methanol to prevent nucleophilic attack on the oxazinone ring.

Reagents & Equipment
  • System: HPLC with PDA (Photodiode Array) or UV-Vis detector.

  • Column: C18 (End-capped), 4.6 x 150 mm, 3.5 µm or 5 µm particle size (e.g., Agilent Zorbax or Waters XBridge).

  • Solvents: HPLC-grade Acetonitrile (ACN), Milli-Q Water, Phosphoric Acid (H3PO4).

Optimized Method Parameters
ParameterSettingRationale
Mobile Phase A 0.1% H3PO4 in WaterAcidic pH (~2.5) suppresses ionization of the open-ring acid impurity (Anthranilic acid derivative), sharpening its peak.
Mobile Phase B 100% Acetonitrile (ACN)Crucial: Aprotic solvent prevents solvolysis of the benzoxazinone ring.
Flow Rate 1.0 mL/minStandard backpressure management.
Wavelength 254 nm & 280 nmThe Nitro group provides strong absorbance at 254 nm; the aromatic system at 280 nm.
Temperature 25°C - 30°CKeep near ambient to minimize hydrolysis kinetics.
Injection Vol 5 - 10 µLPrevent column overload.
Gradient Program
  • 0-2 min: 20% B (Isocratic hold to elute highly polar acid impurities).

  • 2-12 min: 20% -> 80% B (Linear gradient to elute the benzoxazinone).

  • 12-15 min: 80% B (Wash).

  • 15.1 min: 20% B (Re-equilibration).

Sample Preparation (The "Dry" Technique)
  • Diluent: Use 100% Acetonitrile . Do not dissolve the sample in the mobile phase (water/ACN mix) if it is to sit in the autosampler for hours.

  • Concentration: Prepare a 0.5 mg/mL stock solution.

  • Filtration: 0.22 µm PTFE filter (hydrophobic).

Part 3: Visualizing the Workflow & Chemistry

The following diagrams illustrate the synthesis-impurity logic and the analytical decision process.

Diagram 1: Synthesis & Impurity Pathways

Understanding where the peaks come from.

Benzoxazinone_Pathways Start 5-Nitroanthranilic Acid (Starting Material) Inter N-Acetyl Intermediate (Open Chain) Start->Inter Acylation Reagent Acetic Anhydride (Cyclizing Agent) Reagent->Inter Product 6-Nitro-2-methyl-4H- 3,1-benzoxazin-4-one (Target) Inter->Product Cyclization (-H2O) Product->Start Degradation Degradant Hydrolysis Product (Ring Open Acid) Product->Degradant Hydrolysis (+H2O) (Risk in Analysis)

Caption: Chemical pathway showing the target product (Green) and potential impurities (Red) arising from incomplete reaction or analytical degradation.

Diagram 2: Method Development Decision Tree

How to ensure your method is valid.

Method_Decision Start Start Purity Analysis SolventCheck Is Sample Stable in MeOH? Start->SolventCheck UseACN Use ACN as Diluent & Organic Phase SolventCheck->UseACN No (Benzoxazinones) UseMeOH Use MeOH (Standard RP) SolventCheck->UseMeOH Yes (Rare) PeakShape Check Peak Shape UseACN->PeakShape UseMeOH->PeakShape Tailing Tailing Observed? PeakShape->Tailing AddAcid Add 0.1% H3PO4 or TFA Tailing->AddAcid Yes (Acidic Impurities) Final Validate Resolution > 2.0 Tailing->Final No AddAcid->Final

Caption: Decision logic for selecting solvents and modifiers to prevent artifacts and ensure peak symmetry.

Part 4: Performance Data & Troubleshooting

Expected Retention Times (RT)

Based on the C18 protocol above:

  • 5-Nitroanthranilic Acid (Starting Material): ~2.5 - 3.5 min (Elutes early due to -COOH and -NH2 polarity).

  • N-Acetyl-5-nitroanthranilic acid (Open Intermediate): ~5.0 - 6.0 min.

  • 6-Nitro-2-methyl-4H-3,1-benzoxazin-4-one (Product): ~9.5 - 10.5 min (Elutes late due to non-polar, closed ring structure).

Troubleshooting Guide
IssueCauseSolution
Split Peak for Product On-column hydrolysis.Switch mobile phase B to 100% ACN. Ensure column temperature is not >35°C.
New Peak appearing over time Sample instability in autosampler.Prepare sample in 100% ACN (anhydrous). Inject immediately.
Tailing of Impurity Peaks Silanol interaction with -COOH.Ensure buffer/acid concentration is sufficient (0.1% H3PO4 is usually adequate).
Low Area Counts Poor solubility.Benzoxazinones have low water solubility. Ensure the injection solvent is strong (ACN) but injection volume is low to avoid "solvent effect" band broadening.

References

  • Bhardwaj, V. et al. (2014). Synthesis and biological evaluation of some new benzoxazinone derivatives. Journal of Advanced Pharmaceutical Technology & Research. [Link]

  • Al-Salahi, R. et al. (2016). Synthesis and spectroscopic characterization of some new 4H-3,1-benzoxazin-4-ones. Chemistry Central Journal. [Link]

  • Snyder, L. R., Kirkland, J. J., & Glajch, J. L. (2012). Practical HPLC Method Development. Wiley-Interscience. (General reference for RP-HPLC optimization logic). [Link]

  • PubChem Compound Summary. (2024). 6-Nitro-4H-3,1-benzoxazin-4-one Structure and Properties. National Library of Medicine. [Link](Note: Generic link to database for structure verification).

Validation

Comparative Study: Synthetic Architectures for 6-Nitro-4H-3,1-benzoxazin-4-one Scaffolds

Topic: Comparative Study of Different Synthetic Routes to 6-Nitro-2-substituted-4H-3,1-benzoxazin-4-ones Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals Execut...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Comparative Study of Different Synthetic Routes to 6-Nitro-2-substituted-4H-3,1-benzoxazin-4-ones Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary & Scientific Rationale

The 6-nitro-4H-3,1-benzoxazin-4-one core is a pivotal pharmacophore and a high-value intermediate in medicinal chemistry. It serves as a "masked" electrophile for the synthesis of quinazolinones (via reaction with amines) and exhibits intrinsic serine protease inhibitory activity. The presence of the nitro group at the 6-position (derived from 5-nitroanthranilic acid) significantly alters the electronic landscape of the benzoxazinone ring, enhancing the electrophilicity of the carbonyl carbon at position 4 and the imino carbon at position 2.

This guide objectively compares three distinct synthetic methodologies:

  • Classical Thermal Dehydrative Cyclization (Acetic Anhydride)

  • Base-Mediated Acyl Chloride Cyclization (Pyridine)

  • Microwave-Assisted Solid-Phase Synthesis (Green Chemistry)

We evaluate these routes based on reaction kinetics, atom economy, yield profiles, and scalability , providing a decision matrix for laboratory application.

Mechanistic Pathways & Logical Flow[1]

The synthesis generally proceeds via the N-acylation of 5-nitroanthranilic acid followed by cyclodehydration. The choice of reagent dictates the substituent at the 2-position (e.g., Methyl vs. Phenyl) and the mechanism of ring closure.

Diagram 1: Mechanistic Divergence of Synthetic Routes

Benzoxazinone_Synthesis cluster_Route1 Route A: Classical (Acetic Anhydride) cluster_Route2 Route B: Acyl Chloride (Pyridine) Start 5-Nitroanthranilic Acid Ac2O Acetic Anhydride (Reflux) Start->Ac2O Acylation RCOCl R-COCl + Pyridine (0-25°C) Start->RCOCl Nu Attack InterA N-Acetyl Intermediate (In Situ) Ac2O->InterA 130°C ProdA 2-Methyl-6-nitro- 4H-3,1-benzoxazin-4-one InterA->ProdA - AcOH (Cyclodehydration) InterB Mixed Anhydride Transition State RCOCl->InterB Activation ProdB 2-Substituted-6-nitro- 4H-3,1-benzoxazin-4-one InterB->ProdB - Py•HCl (Elimination)

Caption: Mechanistic divergence between thermal dehydration (Route A) and base-mediated activation (Route B).

Detailed Experimental Protocols

Route A: Classical Thermal Cyclization (Acetic Anhydride)

Target: 2-Methyl-6-nitro-4H-3,1-benzoxazin-4-one Principle: Acetic anhydride acts as both the reagent and the solvent, driving the reaction via mass action and high thermal energy (reflux).

Protocol:

  • Charge: In a 100 mL round-bottom flask equipped with a reflux condenser and drying tube, place 5-nitroanthranilic acid (1.82 g, 10 mmol) .

  • Add Reagent: Add acetic anhydride (10 mL, ~100 mmol) . Note: Excess is required to dissolve the polar acid.

  • Reflux: Heat the mixture to reflux (approx. 140°C) for 2–3 hours . Monitor by TLC (30% EtOAc/Hexane) until the starting material spot disappears.

  • Work-up: Concentrate the reaction mixture under reduced pressure to remove excess acetic anhydride (requires rotary evaporator with good vacuum).

  • Crystallization: Triturate the residue with cold petroleum ether or diethyl ether. The product precipitates as a pale yellow/beige solid.

  • Purification: Recrystallize from ethanol if necessary.

Critical Insight: The nitro group is electron-withdrawing, which deactivates the nucleophilic amino group. Consequently, this substrate requires longer reflux times compared to unsubstituted anthranilic acid.

Route B: Base-Mediated Cyclization (Acyl Chloride/Pyridine)

Target: 2-Phenyl-6-nitro-4H-3,1-benzoxazin-4-one (using Benzoyl Chloride) Principle: Pyridine acts as a base to scavenge HCl and as a nucleophilic catalyst to form an active N-acylpyridinium intermediate.

Protocol:

  • Solvation: Dissolve 5-nitroanthranilic acid (1.82 g, 10 mmol) in dry pyridine (15 mL) . Cool to 0–5°C in an ice bath.

  • Addition: Dropwise add benzoyl chloride (2.81 g, 20 mmol) over 20 minutes. Caution: Exothermic reaction.

  • Reaction: Stir at 0°C for 1 hour, then allow to warm to room temperature and stir for another 2 hours.

  • Quench: Pour the reaction mixture into crushed ice/water containing dilute HCl (to neutralize pyridine).

  • Isolation: Filter the precipitated solid. Wash extensively with water to remove pyridinium salts.

  • Purification: Recrystallize from benzene or ethanol.

Critical Insight: This route avoids high temperatures, preventing thermal decomposition of sensitive nitro-isomers. However, removing pyridine traces is critical for product purity.

Route C: Microwave-Assisted Solid-Phase Synthesis (Green)

Target: 2-Methyl-6-nitro-4H-3,1-benzoxazin-4-one Principle: Rapid dielectric heating on a solid support (Silica Gel or Montmorillonite K-10) eliminates solvent waste and accelerates kinetics.

Protocol:

  • Preparation: Dissolve 5-nitroanthranilic acid (1 mmol) and acetic anhydride (2 mmol) in a minimum amount of dichloromethane (DCM).

  • Adsorption: Add Silica Gel (60-120 mesh, 1.0 g) to the solution. Evaporate the DCM under vacuum to leave a free-flowing powder.

  • Irradiation: Place the powder in a microwave reactor vessel. Irradiate at 300–400 W for 3–5 minutes . Pulse mode (30s on, 10s off) is recommended to prevent overheating.

  • Extraction: Cool the solid. Elute the product by washing the silica with dichloromethane (2 x 10 mL).

  • Isolation: Evaporate the solvent to yield the product.

Critical Insight: This method typically yields the highest purity (>95%) without recrystallization because the silica retains polar byproducts (acetic acid).

Comparative Performance Analysis

The following table synthesizes experimental data to compare the efficiency of each route.

MetricRoute A: Acetic AnhydrideRoute B: Acyl Chloride/PyridineRoute C: Microwave (Solid Phase)
Reaction Time 2 – 4 Hours2 – 3 Hours3 – 6 Minutes
Typical Yield 65 – 75%70 – 80%85 – 92%
Temperature 140°C (Reflux)0°C -> 25°C~100°C (Local heating)
Atom Economy Low (Excess solvent used)Low (Stoichiometric waste)High (Minimal solvent)
Purification Recrystallization RequiredAcid Wash + RecrystallizationSimple Extraction
Scalability High (Kg scale easy)Medium (Exotherm management)Low (Batch size limited)
Safety Profile Corrosive vaporsToxic solvent (Pyridine)Best (Closed system)
Diagram 2: Decision Matrix for Route Selection

Decision_Matrix Start Select Synthesis Goal Q1 Is the 2-substituent Methyl? Start->Q1 Q2 Is Scale > 100g? Q1->Q2 Yes RouteB Route B: Acyl Chloride (Versatile R-group) Q1->RouteB No (Need Aryl/Other) RouteA Route A: Acetic Anhydride (Robust, Scalable) Q2->RouteA Yes RouteC Route C: Microwave (High Throughput/Screening) Q2->RouteC No (Lab Scale/Green)

Caption: Logical workflow for selecting the optimal synthetic route based on substituent requirements and scale.

Expert Commentary & Troubleshooting

1. The "Nitro Effect" on Cyclization: The 5-nitro group on the anthranilic acid ring withdraws electron density from the nucleophilic amine. In Route A , this slows the initial N-acetylation step. If yields are low, add a catalytic amount of sodium acetate or sulfuric acid to accelerate the reaction.

2. Moisture Sensitivity: Benzoxazinones are essentially cyclic anhydrides/imidates. They are sensitive to hydrolysis.

  • Problem: Product turns into a white powder that melts at a higher temperature (reversion to N-acyl anthranilic acid).

  • Solution: Store all products in a desiccator. Ensure all solvents (especially Pyridine in Route B) are strictly anhydrous.

3. Safety in Route B: The reaction of benzoyl chloride with pyridine is highly exothermic. On a scale >10g, this must be controlled with an ice bath to prevent thermal runaway, which can lead to tar formation rather than cyclization.

References

  • BenchChem. (2025). An In-depth Technical Guide to the Synthesis of 2-Amino-5-nitrobenzoic Acid. Retrieved from

  • Khabazzadeh, H., et al. (2008). Solvent-Free Synthesis of Benzoxazin-4-ones from N-Acyl Anthranilic Acid Derivatives. Iranian Journal of Organic Chemistry. Retrieved from

  • Pattarawarapan, M., et al. (2017).[1] Solvent-assisted grinding enables a mild and convenient synthesis of 2-substituted 4H-3,1-benzoxazin-4-ones.[1] Synlett. Retrieved from

  • Osman, A. N., et al. (2013). Chemistry of 4H-3,1-Benzoxazin-4-ones. Int. J. Modern Org. Chem. Retrieved from

  • Davoodnia, A., et al. (2004). Synthesis of Benzoxazinone Derivatives: A New Route to 2-(N-Phthaloylmethyl)-4H-3,1-benzoxazin-4-one. Molecules. Retrieved from

Sources

Safety & Regulatory Compliance

Safety

A Senior Application Scientist's Guide to the Safe Disposal of 6-Nitro-4H-3,1-benzoxazin-4-one

As researchers and drug development professionals, our work with novel chemical entities like 6-Nitro-4H-3,1-benzoxazin-4-one demands the highest standards of safety, extending from synthesis and handling to the final, c...

Author: BenchChem Technical Support Team. Date: February 2026

As researchers and drug development professionals, our work with novel chemical entities like 6-Nitro-4H-3,1-benzoxazin-4-one demands the highest standards of safety, extending from synthesis and handling to the final, critical step of disposal. This compound, a member of the nitroaromatic and benzoxazinone families, serves as a valuable intermediate in the synthesis of agrochemicals and potential therapeutic agents.[1] However, its chemical structure necessitates a rigorous and informed approach to waste management to ensure the safety of personnel and the protection of our environment.

This guide provides a comprehensive, technically grounded framework for the proper disposal of 6-Nitro-4H-3,1-benzoxazin-4-one, moving beyond simple instructions to explain the chemical rationale behind each procedural step.

Hazard Assessment & Chemical Profile: Understanding the Risk

Proper disposal begins with a clear understanding of the compound's inherent hazards. The structure of 6-Nitro-4H-3,1-benzoxazin-4-one presents two primary areas of concern: the nitroaromatic system and the benzoxazinone heterocyclic core.

  • Nitroaromatic Compounds : This class of chemicals is known for its potential thermal instability and toxicity.[2] Upon heating, nitroaromatics can decompose, releasing toxic nitrogen oxides (NOx) and other hazardous gases.[3] Many nitroaromatic compounds are classified as environmental pollutants and require disposal as hazardous waste by law.[4][5]

  • Benzoxazinone Core : The 3,1-benzoxazin-4-one ring system is susceptible to nucleophilic attack and subsequent ring-opening, particularly through hydrolysis under basic or acidic conditions.[6][7] While this reactivity can be exploited for controlled degradation, it also underscores the need to avoid contact with incompatible substances.

Safety Data Sheets (SDS) for the compound and its close analogs indicate that it is a skin, eye, and respiratory irritant.[3][8] Therefore, all handling and disposal operations must be predicated on preventing exposure and environmental release.

Table 1: Chemical and Safety Identifiers

Property Value
Chemical Name 6-Nitro-4H-3,1-benzoxazin-4-one
CAS Number 81721-87-1[9]
Molecular Formula C₈H₄N₂O₄
Appearance White to orange powder/crystal[9]
Primary Hazards Skin Irritant (H315), Serious Eye Irritant (H319), May Cause Respiratory Irritation (H335)[8]

| Disposal Classification | Hazardous Waste |

Immediate Safety Protocols & Personal Protective Equipment (PPE)

Before handling the compound for any purpose, including disposal, ensure all appropriate safety measures are in place.

Engineering Controls:

  • All handling of 6-Nitro-4H-3,1-benzoxazin-4-one, whether in solid form or in solution, must be conducted within a certified chemical fume hood to prevent inhalation of dust or vapors.[8][10]

  • An eyewash station and safety shower must be readily accessible in the immediate work area.[3][11]

Personal Protective Equipment (PPE):

  • Eye Protection : Wear chemical safety goggles with side shields that conform to OSHA 29 CFR 1910.133 or EN166 standards.[8]

  • Hand Protection : Use chemical-resistant, impervious gloves such as nitrile rubber.[10] Discard and replace gloves immediately if they become contaminated.

  • Body Protection : A flame-retardant lab coat and closed-toe shoes are mandatory.[10]

Core Disposal Directive: Off-Site High-Temperature Incineration

The only acceptable and compliant method for the disposal of bulk quantities of 6-Nitro-4H-3,1-benzoxazin-4-one and its concentrated solutions is through a licensed and certified hazardous waste management contractor.

Causality : High-temperature incineration is the industry standard for the destruction of organic hazardous waste.[12] This method ensures the complete thermal decomposition of the nitroaromatic ring, preventing the release of the parent compound or its toxic byproducts into the environment. This aligns with the Resource Conservation and Recovery Act (RCRA) framework for responsible waste management.[13] Under no circumstances should this chemical be disposed of down the drain or in regular solid waste .[14] The U.S. Environmental Protection Agency (EPA) explicitly bans the sewer disposal of hazardous waste pharmaceuticals, a principle that extends to all hazardous chemical waste from laboratories.[15]

Operational Plan for Waste Accumulation
  • Segregation : Collect all waste containing 6-Nitro-4H-3,1-benzoxazin-4-one (solid compound, reaction residues, contaminated materials like weighing paper or gloves) in a designated hazardous waste container.[10]

  • Container Selection : Use a chemically compatible, sealable container, typically made of high-density polyethylene (HDPE). Ensure the container is in good condition with a tightly fitting lid.

  • Labeling : Immediately label the waste container with a "Hazardous Waste" label. The label must clearly identify the contents, including "6-Nitro-4H-3,1-benzoxazin-4-one," and list all other chemical constituents and their approximate concentrations.

  • Storage : Store the sealed waste container in a designated satellite accumulation area within the laboratory. This area should be away from heat sources and incompatible materials.[11][16]

  • Arrangement for Pickup : Follow your institution's established procedures to schedule a pickup by its environmental health and safety (EHS) department or its contracted hazardous waste disposal service.[17]

Laboratory-Scale Decontamination & Spill Management

For minor spills or the decontamination of contaminated glassware, a chemical degradation procedure can be employed. This protocol is designed to open the benzoxazinone ring, rendering the molecule less biologically active.

Important : The resulting solution is still considered hazardous waste. It must be collected, neutralized, and disposed of through your institution's chemical waste program. This is a decontamination step, not a method for disposal to the sanitary sewer.

Protocol: Alkaline Hydrolysis for Decontamination
  • Prepare a 1 M Sodium Hydroxide (NaOH) Solution : In a designated beaker within a fume hood, carefully prepare a 1 M solution of NaOH in water.

  • Application :

    • For Glassware : Rinse the contaminated glassware with a small amount of an appropriate organic solvent (e.g., acetone) to dissolve any residue, and pour this rinsate into your hazardous waste container. Then, carefully add the 1 M NaOH solution to the glassware and allow it to sit for at least one hour to ensure complete hydrolysis of the benzoxazinone ring.[6]

    • For Minor Spills : After removing any bulk solid with absorbent pads (which must be placed in the solid hazardous waste container), carefully treat the spill area with the 1 M NaOH solution. Allow a contact time of at least 15-20 minutes.

  • Neutralization & Collection :

    • Carefully neutralize the resulting basic solution to a pH between 6 and 8 using a dilute acid (e.g., 1 M HCl). Monitor the pH with test strips.

    • Collect all the neutralized aqueous solution in a separate, clearly labeled hazardous waste container for aqueous chemical waste.

Disposal Decision Workflow

The following diagram outlines the logical workflow for managing waste containing 6-Nitro-4H-3,1-benzoxazin-4-one.

DisposalWorkflow start Waste Generated (Containing 6-Nitro-4H-3,1-benzoxazin-4-one) decision Waste Type? start->decision bulk_path Bulk Waste (Unused chemical, reaction residues, heavily contaminated items) decision->bulk_path Bulk small_path Minor Contamination (Glassware, small spills) decision->small_path Minor segregate Segregate into a Designated, Compatible Container bulk_path->segregate label_waste Label Container as 'Hazardous Waste' with Full Chemical Names segregate->label_waste store Store in Satellite Accumulation Area label_waste->store contractor Arrange Pickup by Licensed Waste Contractor store->contractor incinerate Final Disposal: High-Temperature Incineration contractor->incinerate decon Follow Laboratory Decontamination Protocol small_path->decon hydrolysis Chemical Degradation via Alkaline Hydrolysis (e.g., 1M NaOH) decon->hydrolysis neutralize Neutralize Solution to pH 6-8 hydrolysis->neutralize collect_aq Collect as Aqueous Hazardous Waste neutralize->collect_aq collect_aq->contractor

Disposal workflow for 6-Nitro-4H-3,1-benzoxazin-4-one.

References

  • Thermal Stability Characteristics of Nitroarom
  • Studies on the hydrolysis of 3,1-benzoxazin-4-ones.Journal of the Chemical Society B: Physical Organic.
  • Thermal Stability Characteristics of Nitroarom
  • Glucoside hydrolysis of naturally occurring benzoxazinones and degradation to benzoxazolinones via oxo-cyclo/ring-chain tautomerism.
  • Thermal Hazard Analysis of Nitroarom
  • Benzoxazinoids: Reactivity and Modes of Action of a Versatile Class of Plant Chemical Defenses. (2014). SciELO.
  • Kinetics and Mechanisms of Thermal Decomposition of Nitroarom
  • Nitro Chemical Waste Disposal. Environmental Logistics, Inc.
  • Chemistry of 4H-3,1-Benzoxazin-4-ones. (2013). International Journal of Modern Organic Chemistry.
  • Synthesis and Antimicrobial Applications of 1,3-Benzoxazine Derivatives: A Review.
  • Alternative mechanisms of thermal decomposition of o-nitrotoluene in the gas phase.Russian Chemical Bulletin.
  • SAFETY DATA SHEET - 6-Bromo-2-methyl-4H-3,1-benzoxazin-4-one. (2025). Sigma-Aldrich.
  • Safe Disposal of 3-Nitrocyclopent-1-ene: A Procedural Guide. Benchchem.
  • 6-Nitro-3,4-dihydro-2H-1,4-benzoxazine - SAFETY D
  • 6-Nitro-2H-1,4-benzoxazin-3(4H)
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  • SAFETY DATA SHEET - 6-Bromo-2-methyl-4H-3,1-benzoxazin-4-one. (2025). Thermo Fisher Scientific.
  • 6-Nitro-2H-1,4-benzoxazin-3(4H)
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Handling

Safeguarding Your Research: A Comprehensive Guide to Handling 6-Nitro-4H-3,1-benzoxazin-4-one

For Researchers, Scientists, and Drug Development Professionals In the dynamic landscape of pharmaceutical research and development, the safe handling of novel chemical entities is paramount. This guide provides essentia...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the dynamic landscape of pharmaceutical research and development, the safe handling of novel chemical entities is paramount. This guide provides essential, in-depth technical information and procedural guidance for the safe handling of 6-Nitro-4H-3,1-benzoxazin-4-one, a compound with significant potential in various research applications. As your trusted partner in laboratory safety, we go beyond supplying a product to ensure you are equipped with the knowledge to manage its risks effectively. This document is structured to provide a clear, logical, and field-proven framework for personal protective equipment (PPE) selection, operational procedures, and disposal plans, grounded in scientific principles and authoritative safety standards.

Understanding the Hazard: 6-Nitro-4H-3,1-benzoxazin-4-one

6-Nitro-4H-3,1-benzoxazin-4-one is a solid organic compound. While comprehensive toxicological data is not yet available, information from suppliers and structurally similar nitroaromatic compounds indicates that it should be handled as a hazardous substance. The primary hazards identified are:

  • Skin Irritation (H315): May cause redness, itching, and inflammation upon contact with the skin.[1][2]

  • Serious Eye Irritation (H319): Can cause significant irritation, pain, and potential damage to the eyes.[1][2]

  • Specific Target Organ Toxicity - Single Exposure (Respiratory System) (H335): Inhalation of dust may cause respiratory tract irritation.[1]

Given these hazards, a robust personal protective equipment strategy is not merely a recommendation but a critical component of your laboratory's risk mitigation plan.

Core Directive: Your Personal Protective Equipment (PPE) Protocol

The selection of appropriate PPE is the cornerstone of safe handling. The following is a comprehensive guide to the minimum PPE requirements, with explanations rooted in the known hazards of 6-Nitro-4H-3,1-benzoxazin-4-one.

Hand Protection: The First Line of Defense

Given the skin irritation potential of this compound, selecting the right gloves is critical. Not all glove materials offer the same level of protection against all chemicals.

  • Recommended Primary Glove Material: Butyl Rubber. Butyl gloves are made of a synthetic rubber that provides excellent resistance to a wide variety of chemicals, including nitro compounds.[3][4]

  • Acceptable Alternative: Nitrile Rubber (for short-duration tasks). While nitrile gloves offer good general chemical resistance, their performance against aromatic hydrocarbons can be limited.[5] They are suitable for tasks with minimal chance of direct, prolonged contact. Always double-glove when handling this compound, with the outer glove being butyl rubber if possible.

  • Glove Thickness: A thicker glove generally provides greater chemical resistance.[3][4] For direct handling, a glove thickness of at least 8 mils (0.2 mm) is recommended.

  • Inspection and Replacement: Always inspect gloves for tears, punctures, or signs of degradation before each use.[5] If contact with the chemical occurs, remove and dispose of the gloves immediately, then wash your hands thoroughly.

Eye and Face Protection: Shielding Against Irritation

The risk of serious eye irritation necessitates robust eye and face protection.

  • Minimum Requirement: Safety Goggles. Chemical splash goggles that provide a complete seal around the eyes are mandatory to protect against dust particles and potential splashes.[6]

  • Enhanced Protection: Face Shield. When handling larger quantities (milligram to gram scale) or when there is a significant risk of splashing, a full-face shield should be worn in conjunction with safety goggles.[6]

Respiratory Protection: Preventing Inhalation Hazards

As a solid, 6-Nitro-4H-3,1-benzoxazin-4-one can become airborne as dust, posing a respiratory irritation risk.

  • For Handling Small Quantities (sub-milligram scale) in a well-ventilated area: A NIOSH-approved N95 filtering facepiece respirator (dust mask) is the minimum requirement.[1][7][8]

  • For Handling Larger Quantities or when generating dust: A half-mask or full-facepiece respirator with P100 particulate filters is recommended.[8][9] P-series filters are oil-proof and offer the highest level of particulate filtration.[7][8]

  • Fit Testing: All tight-fitting respirators must be fit-tested to ensure a proper seal to the wearer's face.[9]

Protective Clothing: A Barrier for Your Body

To prevent skin contact, appropriate protective clothing is essential.

  • Laboratory Coat: A standard, long-sleeved laboratory coat should be worn at all times.

  • Chemical-Resistant Apron or Gown: When handling larger quantities or when there is a risk of splashing, a chemical-resistant apron or gown worn over the lab coat is recommended.

  • Footwear: Closed-toe shoes are mandatory in any laboratory setting.

PPE Selection Summary

Task/Scale Hand Protection Eye/Face Protection Respiratory Protection Protective Clothing
Weighing small quantities (<10 mg) in a fume hoodDouble-gloved (inner nitrile, outer butyl recommended)Safety gogglesN95 filtering facepiece respiratorLaboratory coat
Handling solutions or performing reactions (mL scale)Double-gloved (inner nitrile, outer butyl recommended)Safety goggles and face shieldHalf-mask respirator with P100 filtersLaboratory coat and chemical-resistant apron
Handling larger quantities (>1 g) or potential for dust generationDouble-gloved (outer butyl)Safety goggles and face shieldFull-facepiece respirator with P100 filtersChemical-resistant gown over laboratory coat

Operational Plan: A Step-by-Step Guide to Safe Handling

Adherence to a strict operational protocol is crucial for minimizing exposure risk.

Workflow for Safe Handling

Safe Handling Workflow cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal prep_sds Review SDS and Safety Protocols prep_ppe Don Appropriate PPE prep_sds->prep_ppe prep_workspace Prepare and Inspect Fume Hood prep_ppe->prep_workspace handling_weigh Weigh Compound in Vented Enclosure prep_workspace->handling_weigh Proceed to handling handling_transfer Transfer to Reaction Vessel handling_weigh->handling_transfer handling_reaction Perform Experiment handling_transfer->handling_reaction cleanup_decon Decontaminate Work Surfaces handling_reaction->cleanup_decon Experiment complete cleanup_ppe Doff and Dispose of PPE cleanup_decon->cleanup_ppe cleanup_waste Segregate and Label Waste cleanup_ppe->cleanup_waste

Caption: A step-by-step workflow for the safe handling of 6-Nitro-4H-3,1-benzoxazin-4-one.

Detailed Protocol:
  • Pre-Handling Preparation:

    • Thoroughly review the Safety Data Sheet (SDS) and this guide.

    • Ensure all necessary PPE is available and in good condition.

    • Work should be conducted in a certified chemical fume hood to minimize inhalation exposure.

    • Ensure an eyewash station and safety shower are readily accessible.[10]

  • Handling the Compound:

    • When weighing the solid, use a balance inside a ventilated enclosure or a fume hood to contain any dust.

    • Use appropriate tools (e.g., spatulas) to handle the solid. Avoid creating dust.

    • If preparing solutions, add the solid to the solvent slowly to avoid splashing.

  • Post-Handling Procedures:

    • Decontaminate all surfaces and equipment that may have come into contact with the chemical. A solution of mild detergent and water is generally effective for initial cleaning.[11]

    • Properly doff and dispose of all single-use PPE. Reusable PPE should be decontaminated according to your institution's procedures.

Emergency Response Plan: Immediate Actions for Accidental Exposure

In the event of accidental exposure, immediate and appropriate action is critical.

Exposure Response Protocol

Exposure Response cluster_skin Skin Contact Response cluster_eye Eye Contact Response cluster_inhalation Inhalation Response cluster_ingestion Ingestion Response exposure Accidental Exposure Occurs skin Skin Contact exposure->skin eye Eye Contact exposure->eye inhalation Inhalation exposure->inhalation ingestion Ingestion exposure->ingestion skin_remove Immediately remove contaminated clothing skin->skin_remove eye_flush Immediately flush eyes with water for at least 15 minutes, holding eyelids open eye->eye_flush inhalation_air Move to fresh air inhalation->inhalation_air ingestion_rinse Rinse mouth with water ingestion->ingestion_rinse skin_wash Flush skin with copious amounts of water for at least 15 minutes skin_remove->skin_wash skin_medical Seek medical attention skin_wash->skin_medical eye_medical Seek immediate medical attention eye_flush->eye_medical inhalation_medical Seek medical attention if breathing is difficult inhalation_air->inhalation_medical ingestion_vomit Do NOT induce vomiting ingestion_rinse->ingestion_vomit ingestion_medical Seek immediate medical attention ingestion_vomit->ingestion_medical

Caption: Immediate first aid procedures for accidental exposure to 6-Nitro-4H-3,1-benzoxazin-4-one.

  • Skin Contact: Immediately remove any contaminated clothing.[12] Flush the affected skin area with copious amounts of water for at least 15 minutes.[12][13][14] Seek medical attention.

  • Eye Contact: Immediately flush the eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open to ensure complete rinsing.[13][14] Seek immediate medical attention.

  • Inhalation: Move the affected individual to an area with fresh air.[9] If breathing becomes difficult, seek immediate medical attention.

  • Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.[13]

Disposal Plan: Responsible Management of Chemical Waste

Proper disposal of 6-Nitro-4H-3,1-benzoxazin-4-one and any contaminated materials is a legal and ethical responsibility to protect both human health and the environment.

  • Waste Segregation: All waste contaminated with 6-Nitro-4H-3,1-benzoxazin-4-one, including excess solid, solutions, and contaminated PPE, must be collected in a designated, properly labeled hazardous waste container.[15]

  • Container Labeling: The waste container must be clearly labeled with "Hazardous Waste" and the full chemical name: "6-Nitro-4H-3,1-benzoxazin-4-one".[15]

  • Disposal Method: The primary recommended method for the disposal of nitroaromatic compounds is high-temperature incineration by a licensed hazardous waste disposal company.[16] Do not dispose of this chemical down the drain or in regular trash.

  • Empty Containers: Empty containers that held 6-Nitro-4H-3,1-benzoxazin-4-one should be triple-rinsed with a suitable solvent.[15] The rinsate must be collected as hazardous waste. After rinsing, the container can be disposed of as non-hazardous waste, but all labels must be defaced.

By adhering to these comprehensive guidelines, you can confidently and safely incorporate 6-Nitro-4H-3,1-benzoxazin-4-one into your research endeavors, advancing scientific discovery while upholding the highest standards of laboratory safety.

References

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  • Wikisource. (2024, August 24). NIOSH Guide to the Selection and Use of Particulate Respirators Certified Under 42 CFR 84/Appendix A.
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  • Enviro Safety Products. Material Guide For Chemical and Liquid Resistant Gloves.
  • Kimberly Clark. Kimberly Clark Nitrile Gloves Chemical Resistance Guide.
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  • North Safety Products. Hand Protection Chemical Resistance Guide.
  • University of California, Berkeley Environmental Health and Safety. OSHA Glove Selection Chart.
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  • Fisher Scientific. SAFETY DATA SHEET - 6-Nitro-3,4-dihydro-2H-1,4-benzoxazine.

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